Product packaging for Isophosphinoline(Cat. No.:CAS No. 253-37-2)

Isophosphinoline

Cat. No.: B15496454
CAS No.: 253-37-2
M. Wt: 146.12 g/mol
InChI Key: ODZILJDRJCJHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isophosphinoline (CAS 253-37-2) is an organophosphorus heterocycle with the molecular formula C9H7P and a molecular weight of 146.13 g/mol . This compound serves as a versatile and valuable building block in advanced materials research and synthetic chemistry. Its primary research value lies in its application as a key precursor for the development of novel flame retardants. Studies show that functionalized this compound derivatives, particularly the 2-oxide form, exhibit significant flame-retardant potential, where the phosphoryl (P=O) group can act synergistically with other heteroatoms to enhance performance in the condensed phase . The compound is also highly relevant in synthetic methodology. Its structure allows for regioselective palladium-catalyzed C-H functionalization, enabling the direct and atom-economic introduction of various alkenes at the C2 position. This makes it a strategic substrate for creating diverse libraries of functionalized phosphorus heterocycles for further investigation . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7P B15496454 Isophosphinoline CAS No. 253-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253-37-2

Molecular Formula

C9H7P

Molecular Weight

146.12 g/mol

IUPAC Name

isophosphinoline

InChI

InChI=1S/C9H7P/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H

InChI Key

ODZILJDRJCJHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=PC=CC2=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of Novel Isophosphinoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isophosphinoline scaffold, a phosphorus-containing analogue of the isoquinoline (B145761) core, represents a compelling area of exploration in medicinal chemistry and materials science. The introduction of a phosphorus atom into this bicyclic aromatic system offers unique electronic and steric properties that can significantly influence biological activity and photophysical characteristics. This technical guide provides an in-depth overview of the synthetic methodologies for accessing these novel heterocyclic frameworks, complete with detailed experimental protocols and a summary of relevant quantitative data.

Core Synthetic Strategies

The synthesis of this compound scaffolds can be broadly categorized into two primary approaches:

  • Construction of the Heterocyclic Core: This strategy involves the formation of the phosphorus-containing ring through cyclization reactions of appropriately functionalized acyclic precursors.

  • Modification of Pre-existing Heterocycles: This approach focuses on the introduction of a phosphorus atom into a pre-formed carbocyclic or heterocyclic system.

This guide will focus on the construction of the this compound core, as it offers greater flexibility in the introduction of diverse substituents.

Transition-Metal-Catalyzed Annulation: A Powerful Approach

Recent advances in organometallic chemistry have demonstrated the power of transition-metal-catalyzed C-H activation and annulation reactions for the efficient construction of complex heterocyclic systems. While direct synthesis of isophosphinolines via this method is an emerging area, analogous strategies for related nitrogen heterocycles provide a strong foundation for future development.

A plausible synthetic pathway towards this compound scaffolds involves the palladium-catalyzed C-H activation/annulation of a suitable phosphine-containing substrate with an alkyne. This approach offers high atom economy and the potential for rapid assembly of substituted this compound derivatives.

G Conceptual Palladium-Catalyzed Synthesis of an this compound Scaffold cluster_reactants Reactants cluster_catalyst Catalytic Cycle A Arylphosphine Derivative D C-H Activation A->D Coordination B Alkyne E Alkyne Insertion B->E C Pd(II) Catalyst C->D D->E Palladacycle Intermediate F Reductive Elimination E->F Vinylpalladium Intermediate F->C Catalyst Regeneration G This compound Scaffold F->G Product Formation

Conceptual workflow for the palladium-catalyzed synthesis of this compound scaffolds.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a robust and often high-yielding route to fused heterocyclic systems. For the synthesis of isophosphinolines, two promising intramolecular approaches are the Phospha-Friedel-Crafts reaction and the cyclization of ortho-alkenylphenylphosphines.

Intramolecular Phospha-Friedel-Crafts Reaction

This acid-catalyzed reaction involves the cyclization of a phosphinic acid or phosphine (B1218219) oxide bearing a tethered aromatic ring. The strong acid protonates the phosphoryl oxygen, generating a highly electrophilic phosphonium (B103445) species that undergoes intramolecular electrophilic aromatic substitution to form the this compound oxide. Subsequent reduction can yield the corresponding this compound.

G Intramolecular Phospha-Friedel-Crafts Reaction A Aryl-tethered Phosphinic Acid/Oxide C Electrophilic Phosphonium Intermediate A->C Protonation B Strong Acid (e.g., PPA, Eaton's Reagent) B->C D Intramolecular Electrophilic Aromatic Substitution C->D E This compound Oxide D->E Cyclization G This compound E->G F Reduction (e.g., HSiCl3) F->G

Reaction pathway for the synthesis of isophosphinolines via Phospha-Friedel-Crafts cyclization.

Experimental Protocols

The following sections provide detailed experimental procedures for key synthetic transformations that can be adapted for the synthesis of novel this compound scaffolds.

General Procedure for Transition-Metal-Catalyzed Annulation (Conceptual)

Note: This is a conceptual procedure based on analogous reactions for N-heterocycles. Optimization for specific this compound targets will be necessary.

To a flame-dried Schlenk tube is added the arylphosphine substrate (1.0 equiv), the alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PCy₃, 10 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) is added, followed by a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Intramolecular Phospha-Friedel-Crafts Acylation

To a round-bottom flask is added the aryl-tethered phosphinic acid or phosphine oxide (1.0 equiv) and a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The mixture is heated with stirring to a temperature between 80 °C and 150 °C for a period of 1 to 6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and carefully poured into ice water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude this compound oxide can be purified by recrystallization or column chromatography. For the reduction to the corresponding this compound, the oxide is dissolved in a suitable solvent (e.g., toluene) and treated with a reducing agent such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of related benzo-fused phosphorus heterocycles, which can serve as a benchmark for the development of this compound syntheses.

EntryReaction TypeStarting MaterialProductCatalyst/ReagentYield (%)Reference
1Photoelectrochemical AnnulationDiphenylphosphine oxide, Diphenylacetylene1,2,3-Triphenyl-1H-benzo[b]phosphole 1-oxide4CzIPN87[1]
2Intramolecular Friedel-Crafts Acylation2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid12-Phenylbenzo[2][3]oxepino[3,4-b]quinolin-13(6H)-onePPA85[4]
3Palladium-Catalyzed AnnulationN-methoxy-3-methylbenzamide, Ethyl 2,3-butadienoateEthyl 1-methoxy-6-methyl-4-methylene-1,2,3,4-tetrahydroisoquinoline-3-carboxylatePd(OAc)₂, Ag₂CO₃82

Conclusion and Future Outlook

The synthesis of novel this compound scaffolds is a promising frontier in heterocyclic chemistry. The adaptation of modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation/annulation and intramolecular cyclization reactions, offers powerful tools for the construction of these unique molecular architectures. The continued exploration of these synthetic routes will undoubtedly lead to the discovery of new this compound derivatives with potential applications in drug discovery, organic electronics, and catalysis. Further research is warranted to fully elucidate the structure-activity relationships and photophysical properties of this intriguing class of phosphorus heterocycles.

References

Spectroscopic Characterization of Isophosphinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize isophosphinoline derivatives. Due to the limited availability of specific data on this compound compounds in the current literature, this guide also draws upon the extensive research on the closely related isoquinoline (B145761) derivatives to provide a comprehensive framework for analysis. The principles and techniques discussed are directly applicable to the study of this compound and its analogues.

Introduction to this compound Derivatives

This compound and its derivatives are heterocyclic compounds containing a phosphorus atom in the aromatic ring system, analogous to the nitrogen-containing isoquinoline scaffold. This structural feature imparts unique electronic and steric properties, making them promising candidates for applications in medicinal chemistry, materials science, and catalysis. Spectroscopic characterization is fundamental to understanding the structure-property relationships of these novel compounds.

Spectroscopic Techniques and Data

A variety of spectroscopic methods are employed to elucidate the structural and electronic properties of this compound and isoquinoline derivatives. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and Fluorescence spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound derivatives in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment of the nuclei and the connectivity of the atoms in the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Isoquinoline Derivatives

Compound/DerivativeSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
Methyl-8-(2-furyl)-5-methyl-1,3-dioxo-3,3a,4,6,8,9,9a,9b-octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylateCDCl₃/C₆D₆Doubling of most signals, indicating two rotamers in a ~1:1.2 ratioDoubling of most signals[1]
Trimethyl 8-methyl-3-phenyl-3,4,4a,7-tetrahydro-2,5,6(1H)-isoquinolinetricarboxylateCDCl₃/C₆D₆Doubling of most signals, indicating two rotamers in a ~1:1.2 ratioDoubling of most signals[1]
Spiro[indoline-3,3′-indolizine] derivatives---[2]
Perfluoro-quinoline and -isoquinoline derivatives--GIAO-NMR shifts show excellent correlation with observed shifts[3]

Note: Specific chemical shift values are highly dependent on the substituents and the solvent used. The doubling of signals in some derivatives suggests the presence of rotational conformers at room temperature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type.

Table 2: Characteristic IR Absorption Frequencies for Isoquinoline Derivatives

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
C=N (in ring)Stretching1620 - 1500
C=C (aromatic)Stretching1600 - 1450
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (substituent)Stretching1750 - 1650
N-H (substituent)Stretching3500 - 3300

Note: The presence of a P-C bond in this compound derivatives would introduce additional characteristic peaks in the fingerprint region.

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The absorption and emission spectra are sensitive to the molecular structure, substituents, and the solvent environment.

Table 3: Photophysical Properties of Selected Isoquinoline Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
1-(isoquinolin-3-yl)azetidin-2-one (3a)0.1 M H₂SO₄----[4]
Compound 3d (with 6-membered ring)0.1 M H₂SO₄--25410.389[4]
Compound 7a0.1 M H₂SO₄-391--[4]
Compound 7b0.1 M H₂SO₄-391--[4]
Compound 7d0.1 M H₂SO₄-385--[4]

Note: The presence of a nitro group can cause fluorescence quenching.[4] The absorption properties of quinoline (B57606) derivatives are influenced by the solvent.[5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline typical protocols for the characterization of this compound and related derivatives.

Sample Preparation
  • NMR Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.

  • IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl, KBr).

  • UV-Vis and Fluorescence Spectroscopy: Solutions are prepared by dissolving the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) to a final concentration in the micromolar range (10⁻⁵ to 10⁻⁶ M). Stock solutions are often prepared in a more concentrated form and then diluted.[5]

Instrumentation and Data Acquisition
  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). One-dimensional (1D) spectra are typically acquired for initial characterization, while two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are used for complete structure elucidation.[1][6]

  • IR Spectroscopy: FT-IR spectrometers are commonly used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.[4][5]

  • Fluorescence Spectroscopy: A spectrofluorometer is used to measure the emission and excitation spectra. The sample is excited at a specific wavelength (usually the absorption maximum), and the emitted light is scanned over a range of higher wavelengths.

Visualizations

General Structure of this compound

G General Structure of this compound cluster_0 This compound This compound P P p1 P->p1 R R p2 p1->p2 p2->R Substituents p3 p2->p3 p4 p3->p4 p5 p4->p5 p9 p4->p9 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->P p9->p7

Caption: General chemical structure of the this compound core with a substituent group.

Spectroscopic Characterization Workflow

G Workflow for Spectroscopic Characterization Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR Structure IR IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Property_Analysis Photophysical Property Analysis UV_Vis->Property_Analysis Fluorescence->Property_Analysis

Caption: A typical workflow for the spectroscopic characterization of novel compounds.

Structure-Property Relationship

G Influence of Substituents on Spectroscopic Properties Core This compound Core EDG Electron Donating Group (EDG) Core->EDG EWG Electron Withdrawing Group (EWG) Core->EWG NMR_Shift NMR Chemical Shift EDG->NMR_Shift Upfield Shift Absorption Absorption/Emission Wavelength EDG->Absorption Hypsochromic Shift (Blue Shift) EWG->NMR_Shift Downfield Shift EWG->Absorption Bathochromic Shift (Red Shift) Quantum_Yield Fluorescence Quantum Yield EWG->Quantum_Yield Often Decreases (e.g., Nitro group)

Caption: The effect of electron-donating and -withdrawing groups on key spectroscopic parameters.

Conclusion

The spectroscopic characterization of this compound derivatives is a multifaceted process that relies on a combination of techniques to fully elucidate their structure and properties. While direct data on isophosphinolines is emerging, the extensive knowledge base for isoquinolines provides a robust foundation for researchers. This guide has outlined the key spectroscopic methods, provided representative data, detailed experimental protocols, and visualized important concepts to aid scientists and professionals in the development and analysis of this important class of compounds.

References

Quantum Chemical Calculations for Isophosphinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of isophosphinoline. This compound, a phosphorus-containing analog of isoquinoline (B145761), presents a unique electronic structure with significant potential in medicinal chemistry and materials science. This document outlines proposed computational methodologies, including Density Functional Theory (DFT), for the detailed analysis of its molecular structure, spectroscopic properties, and electronic characteristics. The guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the exploration of novel heterocyclic compounds. All quantitative data is presented in structured tables, and a logical workflow for the proposed computational study is visualized using a Graphviz diagram.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₇P.[1] It is an isomer of phosphinoline and a phosphorus analog of isoquinoline, where a nitrogen atom is replaced by a phosphorus atom. This substitution significantly alters the electronic properties, reactivity, and potential biological activity of the molecule. Understanding the fundamental quantum mechanical properties of this compound is crucial for its potential application in various fields, including the design of novel pharmaceuticals and functional materials.

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the molecular and electronic structure of compounds like this compound.[2][3] These computational methods can predict a wide range of properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and molecular orbital energies, providing insights that can guide synthetic efforts and functional studies.[4][5][6]

Proposed Computational Methodology

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[4][6] The proposed study would employ DFT to calculate the electronic structure and properties of this compound.

2.1.1. Functional and Basis Set Selection

The choice of the DFT functional and basis set is critical for obtaining accurate results. Based on studies of similar aromatic and phosphorus-containing compounds, the following are recommended:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for a wide range of organic molecules and has been shown to provide accurate geometries and vibrational frequencies for compounds like isoquinoline.[4][6]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is proposed.[7] This basis set includes diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Software

The calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[8]

Predicted Molecular and Spectroscopic Properties

The proposed DFT calculations will yield a wealth of quantitative data that can be compared with future experimental findings.

Optimized Molecular Geometry

The first step in the computational study is to determine the equilibrium geometry of the this compound molecule in the gas phase. The key predicted structural parameters are summarized in Table 1.

Parameter Description Predicted Value (Å or °)
Bond Lengths
C-C (aromatic)Average carbon-carbon bond lengths in the benzene (B151609) ring.To be calculated
C-C (heterocycle)Carbon-carbon bond lengths within the phosphorus-containing ring.To be calculated
C-PCarbon-phosphorus bond lengths in the heterocycle.To be calculated
C-HCarbon-hydrogen bond lengths.To be calculated
Bond Angles
C-P-CAngle within the heterocyclic ring.To be calculated
C-C-CAngles within the aromatic and heterocyclic rings.To be calculated
C-C-HAngles involving hydrogen atoms.To be calculated
Dihedral Angles
PlanarityDihedral angles to assess the planarity of the molecule.To be calculated
Table 1: Predicted Geometric Parameters for this compound. This table will be populated with the optimized bond lengths, bond angles, and dihedral angles of the this compound molecule as determined by DFT calculations.
Vibrational Analysis

A frequency calculation on the optimized geometry will be performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman). The predicted vibrational frequencies can aid in the interpretation of experimental spectra.[4][6]

Vibrational Mode Predicted Frequency (cm⁻¹) Description
C-H stretchingTo be calculatedAromatic and heterocyclic C-H bond vibrations.
C=C stretchingTo be calculatedAromatic ring skeletal vibrations.
C-P stretchingTo be calculatedStretching of the carbon-phosphorus bonds.
Ring deformationTo be calculatedIn-plane and out-of-plane deformations of the rings.
C-H bendingTo be calculatedIn-plane and out-of-plane bending of C-H bonds.
Table 2: Predicted Vibrational Frequencies for this compound. This table will list the key calculated vibrational frequencies and a brief description of the corresponding atomic motions.
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H, ¹³C, and ³¹P NMR chemical shifts.[9] These theoretical values are invaluable for assigning experimental NMR spectra.

Nucleus Position Predicted Chemical Shift (ppm)
¹HH1, H2, ...To be calculated
¹³CC1, C2, ...To be calculated
³¹PP1To be calculated
Table 3: Predicted NMR Chemical Shifts for this compound. This table will show the calculated NMR chemical shifts for each unique proton, carbon, and the phosphorus atom in the this compound molecule.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule.[10] The energies of these orbitals and their energy gap (HOMO-LUMO gap) provide insights into the molecule's electronic transitions, polarizability, and reactivity.

Parameter Description Predicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.To be calculated
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.To be calculated
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.To be calculated
Table 4: Predicted Frontier Molecular Orbital Energies for this compound. This table will summarize the calculated energies of the HOMO, LUMO, and the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting how this compound might interact with other molecules, such as biological targets.

Logical Workflow for Computational Study

The following diagram illustrates the proposed workflow for the quantum chemical analysis of this compound.

computational_workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Reporting start Define this compound Structure method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc extract_geom Extract Geometric Parameters (Bond Lengths, Angles) geom_opt->extract_geom fmo Analyze Frontier Molecular Orbitals (HOMO, LUMO, Gap) geom_opt->fmo mep Generate Molecular Electrostatic Potential Map geom_opt->mep verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min assign_vib Assign Vibrational Modes freq_calc->assign_vib compare_nmr Compare Calculated vs. Experimental NMR nmr_calc->compare_nmr report Compile Technical Report with Tables and Visualizations verify_min->report extract_geom->report assign_vib->report compare_nmr->report fmo->report mep->report

Figure 1: Proposed workflow for the quantum chemical calculation of this compound.

Conclusion

This technical guide outlines a comprehensive computational strategy for the in-depth quantum chemical characterization of this compound. The proposed DFT-based approach will provide valuable data on the molecule's geometry, spectroscopic properties, and electronic structure. These theoretical insights are expected to be instrumental in guiding the synthesis, characterization, and application of this compound and its derivatives in medicinal chemistry and materials science. The presented workflow and data tables provide a clear roadmap for researchers to undertake and interpret such a computational study.

References

Exploring the Aromaticity of the Isophosphinoline Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isophosphinoline ring system, a phosphorus-containing analogue of isoquinoline, represents a fascinating yet underexplored area of heterocyclic chemistry. Its potential for aromaticity, influenced by the inclusion of a phosphorus atom in the bicyclic framework, offers unique electronic properties that are of significant interest in the fields of materials science and medicinal chemistry. The ability of the phosphorus atom to modulate the electronic structure can lead to novel photophysical behaviors and biological activities.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the aromaticity of the this compound core. Due to the limited direct experimental data on this compound itself, this guide draws upon established principles and data from the closely related and well-studied phosphinine and other phosphorus-containing polycyclic aromatic hydrocarbons to infer the expected properties and methodologies for the characterization of this compound.

Introduction to Aromaticity in Phosphorus Heterocycles

Aromaticity is a key concept in chemistry, describing the enhanced stability of certain cyclic, planar, and conjugated molecules.[3] The criteria for aromaticity, famously encapsulated by Hückel's rule (4n+2 π electrons), are well-established for carbocyclic and common heterocyclic systems. However, the introduction of a heavier element like phosphorus into an aromatic ring introduces unique electronic perturbations.[3]

Phosphorus, being in the same group as nitrogen, can be conceptually compared to nitrogen in pyridine. However, its larger atomic size, lower electronegativity (2.1 for P vs. 2.5 for C), and the diffuse nature of its 3p orbitals lead to distinct differences in aromatic character.[4] In phosphinine (the phosphorus analogue of benzene), the phosphorus atom participates in the π-system, leading to a planar, aromatic compound with approximately 88% of the aromaticity of benzene (B151609).[4] The lone pair of electrons on phosphorus in phosphinine resides in an orbital with high s-character and lower energy than the HOMO, making it less basic and nucleophilic than pyridine.[4][5]

For the this compound ring system, we can anticipate a similar participation of the phosphorus atom in the delocalized π-electron system, contributing to the overall aromaticity of the bicyclic structure. The degree of this aromaticity will influence the molecule's stability, reactivity, and spectroscopic properties.

Theoretical Evaluation of Aromaticity

Computational chemistry provides powerful tools to predict and quantify the aromaticity of novel ring systems like this compound.

Nucleus-Independent Chemical Shift (NICS)

One of the most widely used computational methods for assessing aromaticity is the calculation of the Nucleus-Independent Chemical Shift (NICS). This method involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of the ring, or at various points above and below the ring plane, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic paratropic ring current.

For a comparative analysis, the NICS values for benzene and phosphinine are presented in the table below. It is expected that the NICS values for the individual rings of this compound would be of a similar magnitude to these, confirming its aromatic character.

Table 1: Calculated NICS(0) and NICS(1) Values for Benzene and Phosphinine

CompoundNICS(0) (ppm)NICS(1) (ppm)Reference Compound Aromaticity
Benzene-9.7-10.4Highly Aromatic
Phosphinine-4.5-7.2Moderately Aromatic

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the ring center. Values are typical and can vary slightly with the level of theory.

Aromatic Stabilization Energy (ASE)

Experimental Determination of Aromaticity

The aromaticity of the this compound ring system can be experimentally probed using several spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for investigating aromaticity. The delocalized π-electrons in an aromatic ring generate a ring current in the presence of an external magnetic field, which deshields protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield).

  • ¹H NMR: Protons attached to the this compound ring are expected to exhibit chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm).

  • ¹³C NMR: The carbon atoms within the aromatic framework will also show characteristic chemical shifts.

  • ³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds.[7] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[7] For aromatic phosphinines, the ³¹P NMR chemical shifts are typically found in a broad downfield region.[8]

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Relevant Phosphorus Compounds

Compound Type³¹P Chemical Shift Range (ppm)
Tertiary Phosphines (Alkyl)-60 to -10
Tertiary Phosphines (Aryl)-10 to +20
Phosphinines+170 to +220

Chemical shifts are referenced to 85% H₃PO₄.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction can provide definitive evidence for the planarity of the this compound ring system, a key requirement for aromaticity. Furthermore, it allows for the precise measurement of bond lengths. In an aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds. For phosphinine, the P-C bond length is around 1.73 Å, and the C-C bond lengths are approximately 1.40 Å.[4] Similar bond length equalization would be expected in the this compound core.

Table 3: Comparison of Selected Bond Lengths

Bond TypeTypical Single Bond (Å)Typical Double Bond (Å)Bond in Phosphinine (Å)
C-C1.541.34~1.40
P-C1.851.67~1.73

Experimental Protocols

While a specific, optimized protocol for the synthesis and characterization of this compound is not widely published, the following sections outline generalized methodologies based on the synthesis and analysis of related phosphinine derivatives.[9][10]

General Synthesis of a Phosphinine Ring

A common and versatile method for the synthesis of phosphinine rings is the [2+2+2] cycloaddition of diynes with a phosphaalkyne, often catalyzed by a transition metal complex.[9][10]

Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for Phosphinine Synthesis

  • Catalyst Preparation: In a glovebox, a solution of CoI₂ and a suitable bisphosphine ligand (e.g., 1,2-bis(diphenylphosphino)benzene) in an anhydrous, deoxygenated solvent (e.g., toluene) is prepared.

  • Reaction Setup: To the catalyst solution, the substituted diyne and the phosphaalkyne are added.

  • Reaction Conditions: The reaction mixture is heated, often under microwave irradiation, to facilitate the cycloaddition. Reaction progress is monitored by ³¹P NMR spectroscopy.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H and ¹³C NMR: Standard 1D ¹H and ¹³C{¹H} NMR spectra are acquired on a 400 MHz or higher field spectrometer.

  • ³¹P NMR: A 1D ³¹P{¹H} NMR spectrum is acquired. A common external reference is 85% H₃PO₄.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed.

X-ray Crystallographic Analysis

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing Methodologies and Concepts

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Isophosphinoline_Structure cluster_0 This compound Ring System P P C1 C P->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C9 C C4->C9 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C9 C9->P

Caption: Structure of the this compound ring.

Aromaticity_Determination_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Aromaticity Assessment start Precursors (e.g., diyne, phosphaalkyne) synthesis Chemical Synthesis (e.g., [2+2+2] cycloaddition) start->synthesis purification Purification (e.g., chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling purification->comp nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data xray_data Bond Lengths & Planarity xray->xray_data comp_data NICS & ASE Values comp->comp_data conclusion Conclusion on Aromaticity nmr_data->conclusion xray_data->conclusion comp_data->conclusion

Caption: Experimental workflow for aromaticity determination.

Conclusion and Outlook

The this compound ring system holds considerable promise for the development of novel functional materials and pharmacophores. While direct experimental data remains scarce, a comprehensive understanding of its aromaticity can be achieved through a combination of computational modeling and experimental techniques, drawing parallels with the well-studied phosphinine heterocycle. Theoretical calculations, including NICS and ASE, are expected to confirm the aromatic nature of the this compound core. Experimentally, NMR spectroscopy, particularly ³¹P NMR, and single-crystal X-ray diffraction will be instrumental in providing definitive evidence of aromaticity through the observation of characteristic chemical shifts and bond length equalization. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to explore the rich chemistry of this compound and unlock its potential in various scientific disciplines. Further research into this and other phosphorus-containing polycyclic aromatic compounds is poised to expand the landscape of heterocyclic chemistry.[1][2]

References

A Technical Guide to Isophosphinoline Analogues: Synthesis, Structural Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphinoline analogues, a class of phosphorus-containing heterocyclic compounds, are emerging as a significant area of interest in medicinal chemistry and materials science. Structurally analogous to isoquinolines, where a carbon atom in the heterocyclic ring is replaced by a phosphorus atom, these compounds exhibit unique electronic and steric properties that impart novel biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and biological evaluation of this compound analogues, with a focus on quantitative data and detailed experimental methodologies.

Core Synthesis Strategies

The synthesis of this compound analogues and related phosphinine derivatives often involves multi-step procedures, leveraging established methodologies in organophosphorus chemistry. A common approach is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between a phosphaalkyne and a suitable diene. Another key strategy involves the functionalization of pre-existing phosphinine rings.

Experimental Protocol: Synthesis of Phosphinine Derivatives via Co(II)-Catalyzed [2+2+2] Cycloaddition

A prevalent method for constructing the phosphinine ring system involves a cobalt(II)-catalyzed [2+2+2] cycloaddition of diynes with phosphaalkynes.[1][2]

Materials:

  • Substituted diyne (1.0 equiv)

  • Phosphaalkyne (1.0 equiv)

  • CoI₂ (10 mol%)

  • 1,2-bis(diphenylphosphino)benzene (dppbenz) (12 mol%)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Microwave reactor vials

Procedure:

  • In a glovebox, a microwave reactor vial is charged with the diyne, phosphaalkyne, CoI₂, and dppbenz.

  • Anhydrous and degassed solvent is added to the vial.

  • The vial is securely sealed and placed in the microwave reactor.

  • The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 180-210 °C) for a designated time (e.g., 1-2 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired phosphinine derivative.

This protocol has been successfully applied to a range of functionalized diynes and phosphaalkynes, demonstrating its versatility in accessing structurally diverse phosphinine scaffolds.[1][2]

Structural Properties of this compound Analogues and Related Compounds

The structural elucidation of this compound analogues and related phosphinines relies heavily on spectroscopic techniques and single-crystal X-ray diffraction. These methods provide precise information on bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding their reactivity and biological interactions.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these compounds.[3] The data obtained from X-ray analysis allows for the precise measurement of bond lengths and angles within the heterocyclic ring and with its substituents.

Table 1: Selected Crystallographic Data for a Phosphinine-Au(I)Cl Complex [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
P-Au Bond Length (Å)2.23
Au-Cl Bond Length (Å)2.28
P-Au-Cl Bond Angle (°)178.7

Note: This data is for a representative phosphinine complex and serves as an example of the type of structural information obtained. Specific data for this compound analogues is limited in the public domain.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for characterizing phosphorus-containing compounds. The chemical shift (δ) in ³¹P NMR provides valuable information about the electronic environment of the phosphorus atom.

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphinine Derivatives

Compound Type³¹P Chemical Shift (δ, ppm)
λ³-Phosphinines170 - 220
λ⁵-Phosphinines-50 - 50
Phosphinine-Metal ComplexesVaries significantly with metal and coordination

Data compiled from various sources on phosphinine chemistry.

Biological Activities and Structure-Activity Relationships

While the biological activities of this compound analogues are still an emerging field of study, research on related phosphorus-containing heterocycles and isoquinoline (B145761) alkaloids provides valuable insights into their potential as therapeutic agents. Isoquinoline alkaloids, for instance, are known to exhibit a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[4][5][6][7] The introduction of a phosphorus atom into the isoquinoline scaffold is anticipated to modulate these activities and potentially lead to novel mechanisms of action.

Limited studies on phosphinine and phosphanaphthalene derivatives have explored their potential as enzyme inhibitors and antiproliferative agents. For example, certain phosphine (B1218219) oxide indenoquinoline derivatives have been evaluated as topoisomerase I inhibitors.

Due to the limited availability of specific IC₅₀ values for this compound analogues in the public domain, a representative table is not currently feasible. However, the general approach to determining such values is outlined below.

Experimental Protocol: In Vitro Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC₅₀ of a compound against a cancer cell line using a resazurin-based assay.[8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound analogue)

  • Resazurin (B115843) sodium salt solution

  • 96-well microplates

  • Multi-well plate reader (fluorometer)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the resazurin solution to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence of the resorufin (B1680543) product using a plate reader (excitation ~560 nm, emission ~590 nm).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Logical Relationships

The potential biological effects of this compound analogues can be conceptualized through their interaction with various cellular signaling pathways. While specific pathways targeted by these compounds are largely unexplored, we can draw parallels from their nitrogenous counterparts, the isoquinolines, which are known to modulate numerous signaling cascades involved in cell proliferation, apoptosis, and inflammation.

The following diagram illustrates a generalized workflow for the discovery and evaluation of this compound analogues as potential drug candidates.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Analogues Purification Purification & Isolation Synthesis->Purification Structure Structural Elucidation (NMR, X-ray) Purification->Structure Screening In Vitro Screening (e.g., Cytotoxicity) Structure->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt ADME ADME/Tox Profiling ADME->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A workflow diagram illustrating the process of this compound analogue drug discovery.

Conclusion and Future Perspectives

The field of this compound analogues holds considerable promise for the development of novel therapeutic agents and functional materials. Their unique structural and electronic properties, distinct from their carbon-based counterparts, offer exciting opportunities for rational drug design. While the current body of literature specifically on this compound analogues is limited, the foundational knowledge from phosphinine and isoquinoline chemistry provides a strong basis for future research. Further exploration into the synthesis of diverse this compound libraries, coupled with comprehensive biological screening and detailed structure-activity relationship studies, will be crucial in unlocking the full potential of this fascinating class of compounds. The development of robust computational models will also aid in predicting the properties and activities of novel analogues, thereby accelerating the discovery process. As research in this area continues to grow, this compound analogues are poised to make a significant impact in various scientific disciplines.

References

Luminescent Properties of Isophosphinoline Compounds: A Foundational Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphinoline, a phosphorus-containing analog of isoquinoline (B145761), represents a class of heterocyclic compounds with potential applications in materials science and medicinal chemistry. While the luminescent properties of nitrogen-containing heterocycles are extensively studied, the photophysical characteristics of isophosphinolines remain a largely unexplored frontier. This technical guide provides a foundational overview of this compound compounds, summarizing the currently available structural data and presenting detailed, generalized experimental protocols for the synthesis and characterization of their luminescent properties. Due to the nascent stage of research in this specific area, this document also draws parallels with related phosphorus-containing heterocycles and aza-analogs to postulate potential photophysical behaviors and guide future research endeavors. Included are standardized workflows and data presentation formats to aid researchers in the systematic investigation of this promising class of molecules.

Introduction to this compound

This compound is a heterocyclic aromatic compound characterized by a benzene (B151609) ring fused to a phosphinine ring, in which a nitrogen atom of the isoquinoline scaffold is replaced by a phosphorus atom. The NIST WebBook confirms the existence of the parent compound, this compound, with the chemical formula C₉H₇P and a molecular weight of 146.1256 g/mol [1]. Its CAS Registry Number is 253-37-2[1].

The introduction of a phosphorus atom into the aromatic system is known to significantly influence the electronic structure and, consequently, the photophysical properties of the molecule. Phosphorus-containing heterocycles have garnered attention for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electronic and optical properties[2][3][4]. Research into compounds like 3-methyl-isophosphinoline has been documented, though primarily focused on mass spectrometry rather than luminescence[5].

While dedicated studies on the luminescent properties of isophosphinolines are sparse, a recent study has explored the synthesis of phosphorylated this compound derivatives for applications as flame retardants[1]. This work provides a crucial starting point for the synthesis of this compound-based materials for photophysical studies.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives has been reported, providing a template for obtaining compounds for photophysical analysis. The following protocol is adapted from the synthesis of β-phosphorylated isophosphinolines[1].

General Experimental Protocol for Synthesis

A Michael-type addition reaction is employed for the synthesis of this compound derivatives.

  • Materials: Diarylphosphine oxides, alkynes, and a suitable solvent such as acetonitrile (B52724) are required.

  • Procedure:

    • The selected diarylphosphine oxide and alkyne are dissolved in acetonitrile.

    • The reaction mixture is stirred under optimized temperature and time conditions to facilitate the Michael addition.

    • Upon completion, the reaction is quenched, typically by hydrolysis with a dilute acid (e.g., 1 M hydrochloric acid).

    • The crude product is filtered and purified using standard techniques such as extraction and column chromatography to yield the desired this compound derivative.

This synthetic route has been shown to produce this compound derivatives in yields ranging from 70% to 88%[1].

Postulated Luminescent Properties

Direct experimental data on the luminescent properties of this compound compounds, such as absorption and emission maxima, quantum yields, and excited-state lifetimes, are not extensively reported in the current literature. However, by examining related phosphorus-containing heterocycles and the aza-analog, isoquinoline, we can postulate potential characteristics that warrant experimental investigation.

Phosphorus-containing heterocyclic compounds are noted for their potential in electroluminescence, serving as emitters, host materials, or charge-blocking layers in OLEDs[2][3]. The nature of the phosphorus center, whether trivalent or pentavalent (as in a phosphine (B1218219) oxide), significantly alters the electronic properties and, by extension, the luminescent behavior[6].

The workflow for characterizing the photophysical properties of a novel this compound compound is outlined in the diagram below.

G Experimental Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Derivative Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, X-ray) Purification->Structure_Verification UV_Vis UV-Vis Absorption Spectroscopy Structure_Verification->UV_Vis Fluorescence Fluorescence Emission & Excitation Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Data_Compilation Data Compilation & Tabulation Quantum_Yield->Data_Compilation Lifetime->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Workflow for characterizing novel this compound compounds.

Quantitative Data Summary

As specific experimental data for the luminescent properties of this compound compounds are not yet widely available, the following table presents a template for data organization. The values for the aza-analog, isoquinoline, are included for comparative purposes where available. Researchers are encouraged to populate this table as new data are generated.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
This compound (Hypothetical) -----
Substituted this compound 1 -----
Substituted this compound 2 -----
Isoquinoline ~317 (in hexane)~330 (in hexane)~12000.03General Literature

Detailed Experimental Protocols

The following are generalized protocols for the key experiments required to characterize the luminescent properties of novel this compound compounds.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the this compound compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution.

    • Record the absorbance spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-800 nm).

    • The solvent is used as the reference.

    • Identify the λ_abs values from the resulting spectra.

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra and the wavelengths of maximum emission (λ_em).

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Using a dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects), place the cuvette in the spectrofluorometer.

    • To obtain the emission spectrum, excite the sample at its λ_abs and scan the emission wavelengths.

    • To obtain the excitation spectrum, set the emission monochromator to λ_em and scan the excitation wavelengths.

    • The resulting spectra will provide the λ_em and confirm the absorbing species responsible for the emission.

Fluorescence Quantum Yield (Φ_F) Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

  • Objective: To quantify the efficiency of the fluorescence process.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Select a standard fluorophore with a known quantum yield and absorption/emission in a similar spectral region to the this compound compound. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φ_F = 0.546) is a common standard[7].

    • Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength.

    • Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

    • Record the fluorescence emission spectra for both the sample and the standard, ensuring identical excitation wavelength and instrument parameters.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      where:

      • Φ is the quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' denote the sample and the reference standard, respectively.

Signaling Pathways and Applications

Currently, there are no established signaling pathways or drug development applications specifically involving the luminescent properties of this compound compounds. However, the development of fluorescent probes is crucial for studying biological systems. Should this compound derivatives exhibit favorable photophysical properties (e.g., high quantum yield, photostability, emission in the biological window), they could potentially be developed into fluorescent labels or sensors for bioimaging applications.

The logical workflow for developing an this compound-based fluorescent probe is depicted below.

G Development Workflow for this compound-Based Fluorescent Probes cluster_design Design & Synthesis cluster_characterization In Vitro Characterization cluster_application Application & Validation Design Computational Design & Property Prediction Synthesis Synthesis of this compound Core Design->Synthesis Functionalization Functionalization with Bioconjugation Handle Synthesis->Functionalization Photophysics Photophysical Characterization (Φ, λ, Lifetime) Functionalization->Photophysics Bioconjugation Conjugation to Biomolecule (e.g., Antibody, Peptide) Photophysics->Bioconjugation Binding_Assay Target Binding Affinity & Specificity Assay Bioconjugation->Binding_Assay Cell_Imaging Cellular Imaging (Confocal Microscopy) Binding_Assay->Cell_Imaging In_Vivo_Imaging In Vivo Imaging (Animal Models) Cell_Imaging->In_Vivo_Imaging Toxicity Cytotoxicity & Phototoxicity Assays Cell_Imaging->Toxicity

Workflow for fluorescent probe development.

Conclusion and Future Outlook

The field of this compound chemistry, particularly concerning their luminescent properties, is in its infancy. This guide serves as a starting point for researchers interested in exploring this class of compounds. The synthetic routes are becoming available, and the framework for photophysical characterization is well-established. Future work should focus on the systematic synthesis of a library of this compound derivatives and the thorough characterization of their luminescent properties. Such studies will be instrumental in determining their potential for applications in materials science, as OLED components, and in the life sciences as novel fluorescent probes. The data generated will fill a significant gap in the understanding of phosphorus-containing heterocycles and could lead to the development of novel functional materials.

References

Isophosphinoline Derivatives: A Technical Guide to Their Emerging Role in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphinoline derivatives, a unique class of phosphorus-containing heterocyclic compounds, are gaining recognition for their versatile properties and potential applications in materials science. While their initial exploration has centered on their efficacy as flame retardants, the inherent electronic and structural characteristics of the this compound core suggest a broader applicability in advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential uses of this compound derivatives, with a focus on their burgeoning role in organic electronics, sensing, and catalysis. Drawing parallels with well-established organophosphorus and heterocyclic compounds, this document aims to equip researchers with the foundational knowledge to explore and innovate in this promising field.

Core Synthesis and Functionalization of this compound Derivatives

The synthesis of the this compound scaffold is a critical first step in harnessing its potential for materials science applications. A prevalent method for creating these derivatives involves a Michael addition reaction, which has been shown to produce this compound derivatives in yields ranging from 70% to 88%.[1] Further functionalization of the this compound core is crucial for tuning its physicochemical properties for specific applications.

A significant advancement in this area is the direct and regioselective palladium-catalyzed C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide.[1] This method allows for the introduction of various functional groups, particularly alkenes, under mild reaction conditions. This approach avoids the need for pre-functionalization of the starting material, offering a more efficient and atom-economical route to novel this compound derivatives.

Experimental Protocol: Palladium-Catalyzed C-H Functionalization of 2-phenyl-1H-isophosphinoline 2-oxide

The following protocol is based on the work of Roncucci et al. and provides a general procedure for the C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide with various alkenes.[1]

Materials:

  • 2-phenyl-1H-isophosphinoline 2-oxide (substrate)

  • Alkene (coupling partner)

  • Palladium acetate (B1210297) (Pd(OAc)₂) (catalyst)

  • Silver carbonate (Ag₂CO₃) (oxidant)

  • Pivalic acid (additive)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, combine 2-phenyl-1H-isophosphinoline 2-oxide, the desired alkene, palladium acetate (10 mol%), and silver carbonate (1.17 eq.).

  • Add pivalic acid (4 mL) to the mixture.

  • Heat the reaction mixture at 90 °C for 20 hours.

  • After cooling to room temperature, the reaction mixture is subjected to purification by silica (B1680970) gel flash column chromatography to isolate the C2-functionalized this compound 2-oxide derivative.

Diagram of the Experimental Workflow:

experimental_workflow start Combine Reactants: - this compound Oxide - Alkene - Pd(OAc)₂ - Ag₂CO₃ - Pivalic Acid reaction Heat at 90°C for 20 hours start->reaction purification Silica Gel Flash Column Chromatography reaction->purification product Isolated C2-Functionalized This compound Oxide purification->product

Experimental workflow for Pd-catalyzed C-H functionalization.

Applications in Materials Science: Current Status and Future Directions

While the application of this compound derivatives is most established in the field of flame retardants, their unique electronic structure, combining a phosphorus atom within a bicyclic aromatic system, opens up possibilities in other areas of materials science.

Flame Retardants

This compound oxides have demonstrated significant potential as flame-retardant additives for polymers. Their efficacy stems from the synergistic effect between the phosphine (B1218219) oxide group and other heteroatom-based functionalities that can be introduced through C-H functionalization.[1] Thermogravimetric analysis (TGA) and microscale combustion calorimetry (MCC) have been used to evaluate their flame-retardant properties. For instance, aromatic-substituted this compound derivatives have shown low residue at 750 °C, indicating their volatility at high temperatures, a characteristic that can contribute to gas-phase flame inhibition mechanisms.[1]

Table 1: Thermal Properties of Selected this compound Derivatives

CompoundResidue at 750 °C (TGA/MCC)Total Heat Release (MCC)
3a (aromatic substituent)~5 wt%-
3b (aromatic substituent)~5 wt%23.8 kJ/g

Data sourced from Roncucci et al.[1]

Organic Light-Emitting Diodes (OLEDs) - A Frontier of Exploration

The core structure of this compound is analogous to quinoline (B57606) and isoquinoline, which are well-known building blocks for organic electronic materials. The incorporation of a phosphorus atom introduces a tetrahedral geometry and the potential for high triplet energies, properties that are highly desirable for host materials in phosphorescent OLEDs (PhOLEDs). The P=O bond in this compound oxides can also contribute to improved electron transport and morphological stability in thin films.

While there is currently a lack of published data on the performance of this compound derivatives in OLEDs, their structural similarity to high-performing materials like carbazole (B46965) and quinazoline (B50416) derivatives suggests their potential.[2] Future research should focus on the synthesis of this compound derivatives with tailored electronic properties, such as donor-acceptor architectures, to facilitate efficient charge injection, transport, and recombination in OLED devices.

Hypothetical Signaling Pathway for an this compound-based OLED Host:

oled_pathway cluster_oled OLED Device Layers anode Anode htl Hole Transport Layer anode->htl Hole Injection eml Emissive Layer (this compound Host + Phosphorescent Dopant) htl->eml Hole Transport light Light eml->light Exciton Formation & Light Emission etl Electron Transport Layer etl->eml Electron Transport cathode Cathode cathode->etl Electron Injection

Conceptual diagram of an OLED with an this compound host.
Fluorescent Sensors - Tapping into Coordination Chemistry

The nitrogen and phosphorus atoms in the this compound scaffold provide potential coordination sites for metal ions. This suggests that this compound derivatives could be developed as fluorescent sensors. The binding of a metal ion to the this compound core could modulate its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response. This principle is well-established for quinoline-based sensors, which have been successfully employed for the detection of various metal ions, including Fe³⁺ and Zn²⁺.

Future work in this area should involve the synthesis of this compound derivatives bearing specific chelating groups to enhance selectivity and sensitivity towards target metal ions. The investigation of their photophysical response upon metal ion coordination will be crucial in establishing their viability as fluorescent sensors for environmental and biological applications.

Catalysis - Leveraging the Phosphorus Center

The phosphorus atom in this compound derivatives can potentially act as a Lewis basic site or as a ligand for transition metal catalysts. The catalytic activity of related organophosphorus compounds is well-documented. For example, copper complexes with quinoline-derived ligands have shown catalytic activity in the oxidation of catechol.[3] Similarly, this compound derivatives could be explored as ligands in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The rigid bicyclic structure of the this compound core could impart specific steric and electronic properties to the resulting metal complexes, influencing their catalytic activity and selectivity.

Conclusion and Outlook

This compound derivatives represent a promising, yet largely untapped, class of materials with the potential to make significant contributions to materials science. While their application as flame retardants is the most developed area of research, their inherent structural and electronic features strongly suggest their utility in organic electronics, sensing, and catalysis. The synthetic methodologies for their functionalization are advancing, paving the way for the creation of a diverse library of compounds with tailored properties.

For researchers and scientists, the field of this compound-based materials offers a fertile ground for discovery and innovation. Future efforts should be directed towards:

  • Systematic investigation of the photophysical and electronic properties of a wider range of this compound derivatives.

  • Fabrication and characterization of prototype devices , such as OLEDs and chemical sensors, to evaluate their performance.

  • Exploration of their potential as ligands in homogeneous and heterogeneous catalysis.

As our understanding of the structure-property relationships in this unique class of compounds grows, so too will the scope of their applications in advanced materials, driving progress in fields ranging from consumer electronics to environmental monitoring and chemical synthesis.

References

Isophosphinoline: A Versatile Heterocyclic Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isophosphinoline scaffold, a phosphorus-containing analogue of isoquinoline, has emerged as a significant building block in contemporary organic synthesis. Its unique electronic and steric properties, conferred by the presence of a phosphorus atom within the aromatic ring system, have led to its exploration in diverse fields, including materials science, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of the this compound core, its subsequent functionalization, and its applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the this compound Core

The construction of the this compound ring system is a critical first step in harnessing its synthetic potential. A recently developed, efficient method involves a gold-catalyzed intramolecular hydroarylation of alkyne-functionalized phosphine (B1218219) oxides.

Gold-Catalyzed 6-endo-dig Cyclization

A straightforward and regioselective pathway to 2-phenyl-1H-isophosphinoline 2-oxides has been achieved through a gold(I)-catalyzed 6-endo-dig hydroarylation cyclization.[1][2] This reaction proceeds under microwave activation using a PPh₃AuCl precatalyst in combination with triflic acid, affording the desired this compound oxides in moderate to quantitative yields.[1][2]

G Gold-Catalyzed Synthesis of this compound 2-Oxide cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product start Alkyne-functionalized Phosphine Oxide conditions PPh₃AuCl TfOH, Microwave start->conditions 6-endo-dig cyclization end This compound 2-Oxide conditions->end

Caption: Gold-catalyzed synthesis of the this compound core.

Table 1: Synthesis of 2-phenyl-1H-isophosphinoline 2-Oxide Derivatives via Gold-Catalyzed Cyclization [2]

EntrySubstituent (R)Yield (%)31P NMR (ppm)
1H7637.9
24-Me8537.5
34-OMe9237.2
44-Cl7837.8
54-CF₃6538.2
Experimental Protocol: General Procedure for the Gold-Catalyzed Synthesis of 2-phenyl-1H-isophosphinoline 2-oxides[2]

To a solution of the appropriate alkyne-functionalized phosphine oxide (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) in a microwave vial is added PPh₃AuCl (0.05 mmol, 5 mol%) and triflic acid (0.1 mmol, 10 mol%). The vial is sealed and heated in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound 2-oxide.

This compound as a Building Block in C-H Functionalization

The this compound scaffold serves as an excellent platform for direct C-H functionalization, enabling the introduction of various substituents without the need for pre-functionalization.

Palladium-Catalyzed C-H Alkenylation

2-Phenyl-1H-isophosphinoline 2-oxide can undergo direct and regioselective palladium-catalyzed C-H functionalization with a variety of alkenes. The reaction typically employs palladium acetate (B1210297) as the catalyst, silver carbonate as an oxidant, and pivalic acid as an additive.[1] This methodology allows for the formation of C-C bonds at the C1 position of the this compound ring.

G Palladium-Catalyzed C-H Functionalization of this compound 2-Oxide cluster_0 Starting Materials cluster_1 Catalytic Cycle cluster_2 Product start_iso This compound 2-Oxide catalyst Pd(OAc)₂ Ag₂CO₃, Pivalic Acid start_iso->catalyst start_alkene Alkene start_alkene->catalyst end C1-Alkenylated This compound 2-Oxide catalyst->end C-H activation C-C coupling

Caption: C-H functionalization of the this compound core.

Table 2: Palladium-Catalyzed Alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide

EntryAlkeneProductYield (%)
1Styrene1-(2-phenylvinyl)-2-phenyl-1H-isophosphinoline 2-oxide75
24-Methylstyrene1-[2-(p-tolyl)vinyl]-2-phenyl-1H-isophosphinoline 2-oxide82
3n-Butyl acrylateButyl 3-(2-phenyl-2-oxo-1,2-dihydroisophosphinolin-1-yl)acrylate68
4N,N-Dimethylacrylamide3-(2-phenyl-2-oxo-1,2-dihydroisophosphinolin-1-yl)-N,N-dimethylacrylamide55
Experimental Protocol: Palladium-Catalyzed C-H Alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide

In a sealed tube, 2-phenyl-1H-isophosphinoline 2-oxide (1.0 mmol), the corresponding alkene (1.5 mmol), palladium acetate (0.1 mmol, 10 mol%), and silver carbonate (1.2 mmol) are combined in pivalic acid (4 mL). The mixture is heated at 90 °C for 20 hours. After cooling, the reaction mixture is diluted with dichloromethane (B109758) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the C1-alkenylated product.

Applications of this compound Derivatives

The functionalization of the this compound core opens avenues to a wide range of applications, leveraging the unique properties of the phosphine oxide moiety.

Materials Science: Flame Retardants

Organophosphorus compounds are well-established as flame retardants. This compound derivatives, particularly those containing additional heteroatoms, exhibit promising flame-retardant properties. The phosphine oxide group can act in both the condensed and gas phases during combustion to suppress the fire.

Table 3: Thermal Properties of Selected this compound Derivatives

CompoundTd5% (°C)aChar Yield at 750 °C (%)
2-phenyl-1H-isophosphinoline 2-oxide3505
1-(2-phenylvinyl)-2-phenyl-1H-isophosphinoline 2-oxide3658
Butyl 3-(2-phenyl-2-oxo-1,2-dihydroisophosphinolin-1-yl)acrylate34015

a Temperature at 5% weight loss determined by thermogravimetric analysis (TGA).

Medicinal Chemistry

The phosphine oxide group is increasingly recognized as a valuable functional group in medicinal chemistry. Its ability to act as a strong hydrogen bond acceptor, coupled with its high polarity, can lead to improved physicochemical properties of drug candidates, such as increased aqueous solubility and metabolic stability. While specific applications of this compound derivatives as kinase inhibitors are still an emerging area, the scaffold represents a promising starting point for the design of novel therapeutic agents. The this compound core can be considered a bioisostere of other heterocyclic systems like coumarins and flavonoids, which are known to possess a wide range of biological activities.[2]

Catalysis

While the this compound oxides themselves are not typically used as ligands, they can be reduced to the corresponding phosphines. These P-stereogenic, bicyclic phosphines are attractive candidates for ligands in asymmetric catalysis. The rigid backbone of the this compound can impart specific steric and electronic properties to a metal center, potentially leading to high enantioselectivity in catalytic transformations such as cross-coupling reactions.

Conclusion

The this compound scaffold is a versatile and valuable building block in organic synthesis. Efficient synthetic routes to the core structure have been developed, and its subsequent C-H functionalization allows for the creation of a diverse range of derivatives. The applications of these compounds in materials science as flame retardants and their potential in medicinal chemistry and catalysis highlight the significance of this unique heterocyclic system. Further exploration of the reactivity and utility of this compound and its derivatives is expected to lead to new discoveries and innovations in chemical science.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization of Isophosphinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the palladium-catalyzed C-H functionalization of isophosphinoline derivatives. The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] this compound scaffolds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphorus atom within the heterocyclic core.[1][3] This document focuses on the alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide, a recently developed method that allows for the introduction of various alkenyl groups at the C1 position.

Application: Synthesis of C1-Alkenylated this compound 2-Oxides

The described protocol enables the direct and regioselective synthesis of C1-alkenylated 2-phenyl-1H-isophosphinoline 2-oxides. This method is valuable for the rapid diversification of the this compound core, allowing for the generation of a library of analogs for screening in drug discovery programs or for the development of novel materials. For instance, some this compound-2-oxide compounds have been investigated for their selective antimicrobial activity.[3] The functionalized products also have potential applications as flame retardants.[1]

Experimental Workflow

The overall workflow for the palladium-catalyzed C-H alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Weigh Reactants: - this compound Oxide (1) - Alkene - Silver Carbonate dissolve Dissolve in Pivalic Acid in a Sealed Tube start->dissolve add_pd Add Pd(OAc)2 Catalyst dissolve->add_pd heat Heat at 90 °C for 20h add_pd->heat cool Cool to Room Temperature heat->cool quench Pour into Saturated K2CO3 Solution cool->quench stir Stir for 20h quench->stir extract Extraction with Organic Solvent stir->extract purify Chromatographic Purification extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Pd-catalyzed C-H alkenylation.

Experimental Protocols

General Procedure for the Palladium-Catalyzed C-H Alkenylation of 2-Phenyl-1H-isophosphinoline 2-Oxide [1]

This protocol is based on the method developed by Mengue Me Ndong, K. et al. (2024).

Materials:

  • 2-Phenyl-1H-isophosphinoline 2-oxide (1)

  • Alkene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Pivalic acid

  • Saturated aqueous solution of potassium carbonate (K₂CO₃)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Sealed reaction tube

  • Stir plate with heating

Procedure:

  • Reaction Setup:

    • To a sealed tube, add 2-phenyl-1H-isophosphinoline 2-oxide (1) (0.416 mmol, 1.0 eq.).

    • Add the desired alkene (0.486 mmol, 1.17 eq.) and silver carbonate (0.486 mmol, 1.17 eq.).

    • Add pivalic acid (4 mL). Note: Pivalic acid is a solid at room temperature and should be gently heated with a heat gun to melt it for dispensing.

    • Add palladium(II) acetate (0.0486 mmol, 10 mol%).

  • Reaction:

    • Seal the tube and place the reaction mixture in a preheated oil bath or heating block.

    • Stir the mixture at 90 °C for 20 hours.

  • Work-up:

    • After 20 hours, remove the reaction from the heat and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing a saturated solution of potassium carbonate (20 mL).

    • Stir this mixture vigorously for 20 hours to neutralize the pivalic acid.

  • Purification:

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 20 mL of dichloromethane).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C1-alkenylated this compound 2-oxide.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a palladium-catalyzed C-H activation/Heck-type coupling mechanism.

G pd_ii Pd(II) palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation (this compound Oxide) pd_alkene Pd(II)-Alkene Complex palladacycle->pd_alkene Alkene Coordination migratory_insertion Migratory Insertion Product pd_alkene->migratory_insertion Migratory Insertion pd_h Pd(II)-H Species migratory_insertion->pd_h β-Hydride Elimination product Alkenylated Product migratory_insertion->product pd_0 Pd(0) pd_h->pd_0 Reductive Elimination pd_0->pd_ii Oxidation (Ag₂CO₃)

Caption: Proposed catalytic cycle for C-H alkenylation.

Data Presentation

The following table summarizes the results for the palladium-catalyzed C-H alkenylation of 2-phenyl-1H-isophosphinoline 2-oxide with various alkenes.[1]

EntryAlkene PartnerProductYield (%)
1Ethyl acrylate3a87
2Methyl acrylate3b85
3n-Butyl acrylate3c81
4t-Butyl acrylate3d75
5Styrene3e65
64-Methylstyrene3f68
74-Chlorostyrene3g72
84-Fluorostyrene3h70
94-Bromostyrene3i69
101-Octene3j45
11Acrylonitrile3k21
12Vinyltrimethylsilane3l55
13Phenylacetylene3m35

Reaction conditions: 2-phenyl-1H-isophosphinoline 2-oxide (1 eq.), alkene (1.17 eq.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.17 eq.), pivalic acid, 90 °C, 20 h.[1]

References

Gold-Catalyzed Synthesis of Isophosphinoline 2-Oxides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview and detailed protocol for the gold-catalyzed synthesis of isophosphinoline 2-oxides. This emerging class of phosphorus-based heterocycles holds significant potential in medicinal chemistry and materials science. The following sections detail the synthetic route, present key quantitative data, and provide a step-by-step experimental protocol.

Introduction

This compound 2-oxides are valuable phosphorus-containing heterocyclic compounds. Their synthesis has been a subject of interest due to their potential applications as bioisosteres of coumarins and flavonoids. Gold(I) catalysis has emerged as a powerful tool for the efficient synthesis of these molecules. Specifically, the use of a PPh₃AuCl precatalyst in conjunction with triflic acid under microwave irradiation facilitates a regioselective 6-endo-dig hydroarylation cyclization to afford the desired this compound 2-oxides in moderate to quantitative yields.[1][2][3] This method provides a straightforward and effective pathway to these important phosphorus heterocycles.[1][2][3]

Data Presentation

The following table summarizes the quantitative data for the gold-catalyzed synthesis of various 2-phenyl-1H-isophosphinoline 2-oxide derivatives. The data highlights the substrate scope and the efficiency of the catalytic system.

EntryStarting MaterialProductYield (%)
1(2-(Phenylethynyl)phenyl)(phenyl)phosphine oxide2-Phenyl-1H-isophosphinoline 2-oxide95
2(2-((4-Methoxyphenyl)ethynyl)phenyl)(phenyl)phosphine oxide2-(4-Methoxyphenyl)-1H-isophosphinoline 2-oxide85
3(2-((4-Chlorophenyl)ethynyl)phenyl)(phenyl)phosphine oxide2-(4-Chlorophenyl)-1H-isophosphinoline 2-oxide92
4(2-((4-Nitrophenyl)ethynyl)phenyl)(phenyl)phosphine oxide2-(4-Nitrophenyl)-1H-isophosphinoline 2-oxide78
5Phenyl(2-(p-tolylethynyl)phenyl)phosphine oxide2-(p-Tolyl)-1H-isophosphinoline 2-oxide88

Note: Yields are isolated yields after purification.

Experimental Protocols

This section provides a detailed methodology for the gold-catalyzed synthesis of this compound 2-oxides.

Materials:

  • (2-Alkynylphenyl)phenylphosphine oxide substrate

  • PPh₃AuCl (2.5 mol%)

  • Triflic acid (TfOH) (3 equivalents)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Microwave reactor vials

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Reaction Setup: To a microwave reactor vial, add the (2-alkynylphenyl)phenylphosphine oxide substrate (1 equivalent).

  • Add PPh₃AuCl (2.5 mol%) and triflic acid (3 equivalents).

  • Add anhydrous dichloromethane to dissolve the reagents.

  • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at the specified temperature and time (optimized for the specific substrate).

  • Workup: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound 2-oxide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the gold-catalyzed synthesis of this compound 2-oxides.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Substrate, PPh3AuCl, and TfOH in DCM start->reagents mw Microwave Irradiation reagents->mw quench Quench with NaHCO3 mw->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure this compound 2-Oxide purify->product

Caption: Experimental workflow for the synthesis of this compound 2-oxides.

catalytic_cycle Au_cat [L-Au]+ alkyne_complex π-Alkyne Complex Au_cat->alkyne_complex + Substrate cyclization 6-endo-dig Cyclization alkyne_complex->cyclization vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold protodeauration Protodeauration vinyl_gold->protodeauration + H+ protodeauration->Au_cat - Product product This compound 2-Oxide protodeauration->product substrate Substrate

References

Application Notes and Protocols for the Synthesis of Isophosphinoline Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphinoline oxides are a class of phosphorus-containing heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. Their structural similarity to biologically active coumarins and flavonoids suggests potential applications as bioisosteres in drug discovery. The development of efficient synthetic routes to access these molecules is crucial for exploring their therapeutic and material properties.

This document provides detailed application notes and an experimental protocol for the synthesis of 2-phenyl-1H-isophosphinoline 2-oxides, based on a gold(I)-catalyzed intramolecular hydroarylation of phenylbenzyl(ethynyl)phosphine oxides.[1][2][3] This method offers a straightforward and regioselective route to this class of compounds.

Applications

While the exploration of this compound oxides is an emerging field, their potential applications are noteworthy:

  • Medicinal Chemistry: As bioisosteres of coumarins and flavonoids, this compound oxides are being investigated for their potential as targeted covalent inhibitors in drug discovery.[3]

  • Materials Science: Phosphorus-containing heterocycles are known for their unique electronic and photophysical properties, suggesting potential use in organic electronics and as ligands in catalysis.

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenyl-1H-Isophosphinoline 2-Oxides

This protocol is adapted from the work of Toullec et al. and describes a gold(I)-catalyzed 6-endo-dig hydroarylation cyclization.[1][3]

Materials
  • Substituted phenylbenzyl(ethynyl)phosphine oxides

  • (Triphenylphosphine)gold(I) chloride (PPh3AuCl)

  • Triflic acid (TfOH)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Microwave synthesis vials

  • Standard laboratory glassware

  • Microwave reactor

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

General Procedure

A mixture of the substituted phenylbenzyl(ethynyl)phosphine oxide (1.0 equiv), PPh3AuCl (2.5 mol %), and triflic acid (3.0 equiv) in 1,2-dichloroethane is subjected to microwave irradiation at 160 °C for 3 hours. After completion, the reaction mixture is purified by column chromatography to yield the desired this compound 2-oxide.[1][3]

Detailed Step-by-Step Protocol for the Synthesis of 2-Phenyl-1H-isophosphinoline 2-oxide (1a)
  • To a microwave synthesis vial, add phenylbenzyl(ethynyl)phosphine oxide (7a) (1.0 equiv).

  • Add (triphenylphosphine)gold(I) chloride (2.5 mol %).

  • Add 1,2-dichloroethane as the solvent.

  • Add triflic acid (3.0 equiv) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 160 °C for 3 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 2-phenyl-1H-isophosphinoline 2-oxide (1a).

Data Presentation

The following table summarizes the yields for the synthesis of various substituted this compound 2-oxides using the described protocol.[1][3]

EntrySubstrateProductYield (%)
1Phenylbenzyl(ethynyl)phosphine oxide2-Phenyl-1H-isophosphinoline 2-oxide95
2(4-Methylphenyl)benzyl(ethynyl)phosphine oxide5-Methyl-2-phenyl-1H-isophosphinoline 2-oxide85
3(4-Methoxyphenyl)benzyl(ethynyl)phosphine oxide5-Methoxy-2-phenyl-1H-isophosphinoline 2-oxide78
4(4-Chlorophenyl)benzyl(ethynyl)phosphine oxide5-Chloro-2-phenyl-1H-isophosphinoline 2-oxide98
5(4-Bromophenyl)benzyl(ethynyl)phosphine oxide5-Bromo-2-phenyl-1H-isophosphinoline 2-oxide99
6Phenyl(4-methylbenzyl)(ethynyl)phosphine oxide2-(p-Tolyl)-1H-isophosphinoline 2-oxide92
7Phenyl(4-chlorobenzyl)(ethynyl)phosphine oxide2-(4-Chlorophenyl)-1H-isophosphinoline 2-oxide96

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials: - Phenylbenzyl(ethynyl)phosphine oxide - PPh3AuCl (catalyst) - Triflic acid (additive) - 1,2-Dichloroethane (solvent) mixing Mixing of Reagents reagents->mixing mw_reaction Microwave Irradiation (160 °C, 3 h) mixing->mw_reaction workup Reaction Work-up (Concentration) mw_reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound Oxide (Final Product) purification->product

Caption: General workflow for the gold-catalyzed synthesis of this compound oxides.

Proposed Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where an this compound oxide derivative acts as a covalent inhibitor of a target protein, a potential application in drug development.

signaling_pathway cluster_cell Cell receptor Receptor kinase Target Kinase receptor->kinase Activates substrate Substrate kinase->substrate Phosphorylates response Cellular Response substrate->response Leads to inhibitor This compound Oxide (Covalent Inhibitor) inhibitor->kinase Inhibits (Covalently)

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound oxide.

References

Isophosphinoline-Based Ligands in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

While a vast array of phosphine-based ligands have been developed and successfully applied in cross-coupling reactions, the exploration of novel ligand scaffolds continues to be an active area of research. This is driven by the need for catalysts with improved activity, stability, and selectivity for challenging substrates. Isophosphinoline derivatives represent a class of phosphorus-containing heterocycles that have been investigated for various applications, including as flame retardants. However, their potential as ligands in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, remains a largely unexplored frontier.

This document aims to provide an overview of the current landscape of this compound-based ligands in the context of cross-coupling reactions. Due to the limited specific literature on this topic, this report will focus on the foundational aspects, including the synthesis of the this compound core structure and general principles of ligand design in cross-coupling catalysis.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step toward the development of this compound-based ligands. One reported method involves the C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide. While this study focused on the modification of the this compound ring itself rather than its use as a ligand, the synthetic details provide valuable insights into the chemistry of this heterocyclic system.

General Synthetic Workflow for this compound Derivatives

The synthesis of functionalized this compound derivatives can be conceptualized through a multi-step process. The initial formation of the core heterocyclic structure is followed by modifications to introduce the desired phosphine (B1218219) moieties, which are essential for coordination to a metal center.

G cluster_synthesis Synthesis of this compound Core cluster_functionalization Ligand Synthesis cluster_application Application in Catalysis start Starting Materials cyclization Cyclization Reaction start->cyclization core This compound Scaffold cyclization->core functionalization Functionalization/ Phosphine Introduction core->functionalization ligand This compound-Based Ligand functionalization->ligand complexation Complexation with Palladium Precursor ligand->complexation catalyst Active Pd-Isophosphinoline Catalyst complexation->catalyst cross_coupling Cross-Coupling Reaction catalyst->cross_coupling

Caption: General workflow for the synthesis and application of this compound-based ligands.

Application in Cross-Coupling Reactions: A Prospective Outlook

Potential Cross-Coupling Applications:
  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds, a reaction of immense importance in the pharmaceutical industry.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, another critical transformation in drug discovery and materials science.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to conjugated enynes.

  • Heck Reaction: For the vinylation of aryl halides, providing access to substituted alkenes.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. The ligand (L), in this hypothetical case an this compound-based phosphine, plays a crucial role in each step.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_r_rprime R-Pd(II)-R' L_n transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: A General Framework

In the absence of specific experimental data for this compound-based ligands, the following section provides generalized protocols for common cross-coupling reactions. These should be considered as starting points for optimization when a novel this compound-based ligand becomes available.

Note: The following protocols are generalized and will require optimization for any specific this compound-based ligand and substrate combination.

General Protocol for a Suzuki-Miyaura Coupling Reaction

Table 1: Generalized Reaction Parameters for Suzuki-Miyaura Coupling

ParameterGeneral RangeNotes
Aryl Halide 1.0 equivAryl bromides, iodides, or chlorides
Arylboronic Acid 1.1 - 1.5 equiv
Palladium Precursor 0.5 - 5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
This compound Ligand 1 - 10 mol%Ligand-to-metal ratio is crucial
Base 2.0 - 3.0 equive.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 0.1 - 0.5 Me.g., Toluene, Dioxane, THF, DMF
Temperature 80 - 120 °C
Reaction Time 2 - 24 hMonitored by TLC or GC-MS

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the this compound-based ligand, and the base.

  • Add the aryl halide and the arylboronic acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Buchwald-Hartwig Amination

Table 2: Generalized Reaction Parameters for Buchwald-Hartwig Amination

ParameterGeneral RangeNotes
Aryl Halide 1.0 equivAryl bromides, iodides, or chlorides
Amine 1.1 - 1.5 equivPrimary or secondary amines
Palladium Precursor 1 - 5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
This compound Ligand 2 - 10 mol%
Base 1.2 - 2.0 equive.g., NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent 0.1 - 1.0 Me.g., Toluene, Dioxane
Temperature 80 - 110 °C
Reaction Time 4 - 24 hMonitored by TLC or GC-MS

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, the this compound-based ligand, and the base.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion and Future Directions

The field of this compound-based ligands for cross-coupling reactions is currently nascent. The information available primarily points to the synthesis and functionalization of the this compound core for applications other than catalysis. However, the structural features of isophosphinolines suggest that they could be developed into a novel class of P-ligands.

Future research in this area would need to focus on:

  • Efficient and modular synthesis of a library of this compound-based phosphine ligands with varying steric and electronic properties. This would involve developing reliable methods for introducing phosphine groups onto the this compound scaffold.

  • Systematic screening of these new ligands in a range of palladium-catalyzed cross-coupling reactions to identify promising lead candidates.

  • Detailed mechanistic studies to understand the role of the this compound scaffold in the catalytic cycle and to guide further ligand optimization.

The development of such ligands could provide new tools for organic chemists and contribute to the advancement of cross-coupling methodology, with potential impacts on drug discovery and materials science. Researchers are encouraged to explore this promising, yet underdeveloped, area of ligand design.

Application of Isophosphinolines as Flame Retardants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of isophosphinoline-based compounds as flame retardants. Isophosphinolines, a class of phosphorus-containing heterocycles, have emerged as promising flame retardants due to their unique mechanism of action, which often involves a synergistic effect between the phosphorus center and other functional groups within the molecule. This synergy allows them to act in the condensed phase, promoting the formation of a protective char layer that insulates the underlying material from the heat of a fire. This is a notable advantage over traditional phosphine (B1218219) oxide flame retardants that primarily act in the gas phase.

Mechanism of Action

This compound-based flame retardants primarily function through a condensed-phase mechanism. The phosphorus atom, particularly in a higher oxidation state like in phosphonates, plays a crucial role in promoting char formation.[1] During combustion, these compounds can dehydrate the polymer matrix, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the transfer of heat to the polymer and slowing the release of flammable volatile compounds into the gas phase.

Furthermore, the introduction of other heteroatoms (such as nitrogen) into the this compound structure can create a synergistic effect, enhancing the flame retardant efficiency.[2] This dual-action approach, combining condensed-phase charring with potential gas-phase radical scavenging, makes functionalized isophosphinolines highly effective flame retardants.

G cluster_combustion Combustion Process cluster_fr_action This compound FR Action Polymer Polymer Heat Heat Polymer->Heat Input Decomposition Decomposition Heat->Decomposition Flammable Volatiles Flammable Volatiles Decomposition->Flammable Volatiles Combustion in Gas Phase Combustion in Gas Phase Flammable Volatiles->Combustion in Gas Phase Combustion in Gas Phase->Heat Feedback Loop This compound This compound Condensed Phase Action Condensed Phase Action This compound->Condensed Phase Action Gas Phase Action (Synergistic) Gas Phase Action (Synergistic) This compound->Gas Phase Action (Synergistic) Char Formation Char Formation Condensed Phase Action->Char Formation Insulating Barrier Insulating Barrier Char Formation->Insulating Barrier Reduced Heat Transfer Reduced Heat Transfer Insulating Barrier->Reduced Heat Transfer Inhibition of Decomposition Inhibition of Decomposition Reduced Heat Transfer->Inhibition of Decomposition Inhibition of Decomposition->Decomposition Radical Scavenging Radical Scavenging Gas Phase Action (Synergistic)->Radical Scavenging Inhibition of Combustion Inhibition of Combustion Radical Scavenging->Inhibition of Combustion Inhibition of Combustion->Combustion in Gas Phase

Figure 1: Mechanism of this compound Flame Retardants.

Data Presentation: Flame Retardant Performance

The following tables summarize the flame retardant performance of various phosphorus-containing compounds, including those with structures related to isophosphinolines, in epoxy resin composites. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Epoxy Composites

Flame Retardant SystemPhosphorus Content (wt%)LOI (%)UL-94 RatingReference
Neat Epoxy Resin021.1 - 24.9No Rating[3][4]
DOPO-based Compound1.0>35.6V-0[2]
DOPO-HQ2.530.0V-0[3]
DOPO-based tetrazole derivative8.0 (loading)34.0V-0[2]
Phosphorus-Nitrogen Compound (PPCANT)5.0 (loading)32.6V-0[4]
Caged Bicyclic Phosphate (PEPA)12.1 - 12.9 (loading)>30V-0[3]

Table 2: Cone Calorimetry Data for Epoxy Composites

Flame Retardant SystemPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Reference
Neat Epoxy Resin~1000 - 1200~100 - 120~30 - 60[1][5]
DOPO-based CompoundReduced by 57.6% (at 15 wt% loading)--[6]
Caged Bicyclic Phosphate (PEPA)Reduced by ~61-62%ReducedIncreased[3]
Phosphorus-Nitrogen Compound (PPCANT)ReducedReduced-[4]

Experimental Protocols

Synthesis of this compound-Based Flame Retardants

A general procedure for the synthesis of functionalized this compound oxides involves the nucleophilic addition of a phosphorus-containing species, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), to an imine linkage.

Protocol: Synthesis of a DOPO-based Diamine Flame Retardant [2]

  • Synthesis of the Imine Intermediate:

    • Dissolve p-phenylenediamine (B122844) in an appropriate solvent (e.g., ethanol).

    • Add a stoichiometric amount of an aldehyde (e.g., benzaldehyde) to the solution.

    • Reflux the mixture for a specified time (e.g., 4-6 hours) to facilitate the condensation reaction.

    • Cool the reaction mixture and collect the precipitated imine intermediate by filtration.

    • Wash the product with a suitable solvent and dry under vacuum.

  • Addition of DOPO:

    • Dissolve the synthesized imine intermediate and DOPO in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).

    • Heat the mixture to a high temperature (e.g., 160-180 °C) under a nitrogen atmosphere.

    • Maintain the reaction at this temperature for an extended period (e.g., 24-48 hours).

    • Cool the reaction mixture and precipitate the product by pouring it into a non-solvent (e.g., methanol (B129727) or water).

    • Collect the solid product by filtration, wash thoroughly, and dry in a vacuum oven.

G p-Phenylenediamine p-Phenylenediamine Condensation Condensation p-Phenylenediamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Imine Intermediate Imine Intermediate Addition Reaction Addition Reaction Imine Intermediate->Addition Reaction DOPO DOPO DOPO->Addition Reaction This compound Derivative This compound Derivative Condensation->Imine Intermediate Addition Reaction->this compound Derivative

Figure 2: Synthesis Workflow for this compound Derivatives.

Preparation of Flame-Retardant Epoxy Resin Composites

Protocol: Incorporation of this compound Flame Retardant into Epoxy Resin [7]

  • Pre-mixing:

    • Mechanically mix the desired amount of the this compound-based flame retardant with the liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) at an elevated temperature (e.g., 100-120 °C) until a homogeneous mixture is obtained.

  • Addition of Curing Agent:

    • Add the curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM, or dicyandiamide, DICY) to the mixture and stir thoroughly until it is completely dissolved.

  • Degassing:

    • Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into a preheated mold.

    • Cure the resin in an oven following a specific temperature profile (e.g., 150 °C for 2 hours followed by 180 °C for 3 hours).

    • Allow the cured samples to cool down to room temperature slowly before demolding.

G Epoxy Resin Epoxy Resin Mixing (100-120°C) Mixing (100-120°C) Epoxy Resin->Mixing (100-120°C) This compound FR This compound FR This compound FR->Mixing (100-120°C) Curing Agent Curing Agent Addition & Stirring Addition & Stirring Curing Agent->Addition & Stirring Homogeneous Mixture Homogeneous Mixture Homogeneous Mixture->Addition & Stirring Cured Composite Cured Composite Mixing (100-120°C)->Homogeneous Mixture Degassing (Vacuum) Degassing (Vacuum) Addition & Stirring->Degassing (Vacuum) Curing (Oven) Curing (Oven) Degassing (Vacuum)->Curing (Oven) Curing (Oven)->Cured Composite

Figure 3: Workflow for Epoxy Composite Preparation.

Application to Cotton Textiles

Protocol: Pad-Dry-Cure Method for Cotton Fabric [8]

  • Preparation of Finishing Solution:

    • Dissolve the this compound-based flame retardant in a suitable solvent (e.g., water or a water/alcohol mixture) to the desired concentration.

    • Add any necessary cross-linking agents or catalysts to the solution.

  • Padding:

    • Immerse a piece of pre-weighed cotton fabric in the finishing solution.

    • Pass the fabric through a two-roll laboratory padder to ensure even uptake of the solution and to remove excess liquid. The pressure of the rollers should be adjusted to achieve a specific wet pick-up percentage.

  • Drying:

    • Dry the treated fabric in an oven at a moderate temperature (e.g., 80-100 °C) for a short period (e.g., 5-10 minutes).

  • Curing:

    • Cure the dried fabric at a higher temperature (e.g., 150-170 °C) for a few minutes to facilitate the reaction between the flame retardant and the cellulose (B213188) fibers.

  • Washing and Drying:

    • Thoroughly wash the cured fabric with soap and water to remove any unreacted chemicals.

    • Rinse with deionized water and dry.

Standard Flame Retardancy Test Protocols

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863 / ISO 4589-2

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

  • Procedure:

    • A vertically oriented specimen is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited with a pilot flame.

    • The oxygen concentration is adjusted until the flame is just extinguished.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.

UL-94 Vertical Burning Test
  • Standard: ASTM D3801 / IEC 60695-11-10

  • Principle: This test evaluates the burning characteristics of a vertically oriented specimen after the application of a specified flame.

  • Procedure:

    • A rectangular specimen is held vertically.

    • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

    • The afterflame time (t1) is recorded.

    • The flame is reapplied for another 10 seconds and then removed.

    • The afterflame time (t2) and afterglow time are recorded.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen.

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Principle: This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.

  • Procedure:

    • A horizontal specimen is exposed to a conical radiant heater.

    • The specimen is ignited by a spark igniter.

    • The heat release rate is determined by measuring the oxygen consumption in the exhaust gas stream.

    • Other parameters such as time to ignition, total heat released, smoke production, and mass loss are also recorded.

References

Application Notes and Protocols for the Synthesis of Isophosphinoline-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphinoline-containing polymers represent an emerging class of phosphorus-heterocycle-based macromolecules with significant potential in materials science and biomedical applications. Their rigid backbone structure, coupled with the unique electronic properties of the phosphorus center, offers opportunities for creating novel materials with tailored functionalities. These polymers are of particular interest to drug development professionals due to the established biocompatibility and biodegradability of other phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters.[1][2][3][4][5] The pentavalent nature of phosphorus allows for versatile chemical modifications, enabling the covalent attachment of therapeutic agents for drug delivery applications.[1][2] This document provides a detailed, hypothetical protocol for the synthesis of this compound-containing polymers via a transition-metal-catalyzed cross-coupling polymerization, a common method for preparing conjugated polymers. The data presented is illustrative to guide researchers in the potential characterization of these novel materials.

Potential Applications in Drug Development

Drawing parallels from existing phosphorus-containing polymers, this compound-based materials are being explored for a range of therapeutic applications:

  • Drug Delivery: These polymers can be designed to form micelles or nanoparticles for the targeted delivery of anticancer drugs or other therapeutic agents.[5][6] The this compound core could be functionalized to respond to specific biological stimuli, enabling controlled drug release.

  • Tissue Engineering: The biocompatibility and potential biodegradability of these polymers make them promising candidates for creating scaffolds that support cell growth and tissue regeneration.[2][5]

  • Gene Delivery: Cationic this compound-containing polymers could be designed to form polyplexes with nucleic acids, facilitating their delivery into cells for gene therapy applications.

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of a poly(this compound) derivative.

Protocol 1: Synthesis of a Poly(this compound) via Suzuki Cross-Coupling Polymerization

This protocol describes the synthesis of a hypothetical alternating copolymer of a dibromo-isophosphinoline oxide and a diboronic acid ester-functionalized aromatic monomer.

Materials:

  • 1,4-Dibromo-2-phenyl-1,2-dihydrothis compound 2-oxide (Monomer A)

  • 1,4-Phenylenebis(boronic acid pinacol (B44631) ester) (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Degassed, anhydrous solvents

Procedure:

  • Monomer Preparation: Synthesize Monomer A and Monomer B according to established literature procedures for analogous compounds. Ensure high purity of both monomers through recrystallization or column chromatography.

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon, combine Monomer A (1.0 mmol), Monomer B (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) and an aqueous solution of K₂CO₃ (2 M, 2 mL) to the flask.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) if possible.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into methanol (B129727) (100 mL). The polymer will precipitate.

  • Purification: Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone (B3395972) to remove residual catalyst and unreacted monomers.

  • Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.

Data Presentation

The following table summarizes hypothetical characterization data for the synthesized poly(this compound). This data is for illustrative purposes to demonstrate how results could be presented.

PropertyValueMethod of Analysis
Number-Average Molecular Weight (Mn)25,000 g/mol GPC
Weight-Average Molecular Weight (Mw)50,000 g/mol GPC
Polydispersity Index (PDI)2.0GPC
Glass Transition Temperature (Tg)150 °CDSC
Decomposition Temperature (Td)350 °C (5% weight loss)TGA
Emission Maximum (in THF)450 nmPhotoluminescence

Visualizations

Diagram 1: Synthetic Workflow for Poly(this compound)

SynthesisWorkflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification MonomerA Monomer A (Dibromo-isophosphinoline) Reaction Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene, 90°C, 48h MonomerA->Reaction MonomerB Monomer B (Diboronic Ester) MonomerB->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Isolation Washing Washing (Water, Methanol, Acetone) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer Characterization

Caption: A flowchart illustrating the key steps in the synthesis and purification of a poly(this compound).

Diagram 2: Hypothetical Signaling Pathway for Drug Delivery

DrugDeliveryPathway PolymerMicelle Poly(this compound) Micelle with Drug TumorCell Tumor Cell PolymerMicelle->TumorCell Targeting Endocytosis Endocytosis TumorCell->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Low pH) Endosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus Drug Action Apoptosis Apoptosis Nucleus->Apoptosis

References

Application Notes and Protocols: Isophosphinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphinoline derivatives, particularly those containing a phosphine (B1218219) oxide moiety, have emerged as a promising class of materials for high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties, including strong electron-withdrawing capabilities and high triplet energies, make them suitable for use as host materials, electron transport layer (ETL) materials, and even as components of thermally activated delayed fluorescence (TADF) emitters. These characteristics contribute to enhanced device efficiency, stability, and color purity in OLEDs. This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of this compound derivatives in OLEDs.

I. This compound Derivatives as Host Materials in Phosphorescent OLEDs (PHOLEDs)

Application Notes

This compound derivatives, especially those incorporating diphenylphosphine (B32561) oxide units, are excellent host materials for phosphorescent emitters, particularly for blue-emitting devices which are notoriously challenging to develop. The high triplet energy of these hosts ensures efficient energy transfer to the phosphorescent guest and prevents back-energy transfer, a common cause of efficiency loss. Their good thermal and morphological stability also contributes to longer device lifetimes. The strong electron-withdrawing nature of the phosphine oxide group can lead to balanced charge transport within the emissive layer, further enhancing device performance.

Performance Data of OLEDs with this compound-Based Host Materials

The following table summarizes the performance of blue phosphorescent OLEDs utilizing various diphenylphosphine oxide-containing host materials.

Host Material DesignationEmitter (Dopant)Device StructureMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Max. Luminance (cd/m²)Ref.
CzPhPSFIrpic (25 wt%)ITO/PEDOT:PSS (30nm)/TAPC (20nm)/Host:Emitter (20nm)/TmPyPB (35nm)/LiF (1nm)/Al (100nm)17.536.737.517,223[1]
DCzPhPSFIrpic (25 wt%)ITO/PEDOT:PSS (30nm)/TAPC (20nm)/Host:Emitter (20nm)/TmPyPB (35nm)/LiF (1nm)/Al (100nm)16.1---[1]
TCzPhPSFIrpic (25 wt%)ITO/PEDOT:PSS (30nm)/TAPC (20nm)/Host:Emitter (20nm)/TmPyPB (35nm)/LiF (1nm)/Al (100nm)7.2---[1]
TCTA:2PO (exciplex)FIrpicNot Specified14.629.2->1,000[2]
TCTA:3PO (exciplex)FIrpicNot Specified--->1,000[2]

EQE: External Quantum Efficiency

II. This compound Derivatives as Thermally Activated Delayed Fluorescence (TADF) Emitters

Application Notes

This compound derivatives can be incorporated into the molecular design of TADF emitters. In a donor-acceptor (D-A) architecture, the this compound moiety, often a 9-phenyl-9-phosphafluorene oxide (PhFlOP), can serve as a potent acceptor. By carefully selecting the donor unit, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) and, consequently, high TADF efficiency. This allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100% in purely organic emitters.[3][4]

Performance Data of OLEDs with this compound-Based TADF Emitters
Emitter DesignationHost MaterialDevice StructureMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission ColorRef.
OBO-IINot SpecifiedNot Specified33.8--Deep-Blue[5]
BN-2Not SpecifiedNot Specified21.5--Blue[6]
D6Not SpecifiedNot Specified19.5--Blue[6]

III. Experimental Protocols

A. Synthesis of a D-A-D-type 9-Phenyl-9-Phosphafluorene Oxide (PhFlOP) Derivative

This protocol describes the synthesis of 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide, a representative D-A-D type PhFlOP derivative.[2][7][8][9]

Workflow for the Synthesis of a PhFlOP Derivative

G cluster_prep Preparation of Key Intermediate cluster_final Final Product Synthesis start 2-bromo-4-fluoro-1-nitrobenzene (B1272181) step1 Self-coupling (Cu) start->step1 step2 Nitro group reduction step1->step2 diamine Diamine compound step2->diamine step3 Diazotization (NaNO2/HCl) diamine->step3 step4 Iodination (KI) step3->step4 diiodide Diiodide compound step4->diiodide step5 Lithiation (n-BuLi), Cyclization (PhPCl2), Oxidation (H2O2) diiodide->step5 intermediate 2,8-difluoro-5-phenylbenzo[b]phosphindole 5-oxide step5->intermediate step6 Nucleophilic Substitution (Cs2CO3, DMF, 100°C) intermediate->step6 carbazole (B46965) Substituted Carbazole carbazole->step6 final_product D-A-D PhFlOP Derivative step6->final_product

Caption: Synthetic workflow for a D-A-D type PhFlOP derivative.

Materials and Reagents:

  • 2-bromo-4-fluoro-1-nitrobenzene

  • Copper powder

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • n-Butyllithium (n-BuLi)

  • Dichlorophenylphosphine (B166023) (PhPCl₂)

  • Hydrogen peroxide (H₂O₂)

  • Substituted carbazoles

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard organic solvents for extraction and purification

Procedure:

  • Synthesis of the Diamine Intermediate: The synthesis starts with the self-coupling of 2-bromo-4-fluoro-1-nitrobenzene in the presence of copper, followed by the reduction of the nitro groups to yield the corresponding diamine compound.

  • Synthesis of the Diiodide Intermediate: The diamine is then converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is subsequently treated with potassium iodide to produce the diiodide derivative.

  • Synthesis of the Phosphafluorene Oxide Core: The diiodide is reacted with n-butyllithium, followed by dichlorophenylphosphine and subsequent oxidation with hydrogen peroxide to form the 2,8-difluoro-5-phenylbenzo[b]phosphindole 5-oxide core structure.

  • Final Nucleophilic Substitution: The final D-A-D type PhFlOP derivative is obtained through a cesium carbonate-facilitated nucleophilic substitution reaction between the difluoro-phosphafluorene oxide intermediate and a substituted carbazole in DMF at 100°C. The product is then purified by column chromatography.[2][7]

B. Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines the general steps for fabricating a multilayer small-molecule OLED using thermal evaporation in a high-vacuum environment.[6][7][8][10][11]

Workflow for OLED Fabrication

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_post Post-Fabrication start ITO-coated glass substrate step1 Cleaning (Detergent, DI water, Solvents) start->step1 step2 UV-Ozone or Plasma Treatment step1->step2 prepped_substrate Cleaned & Treated Substrate step2->prepped_substrate step3 Mount in Vacuum Chamber prepped_substrate->step3 step4 Deposit Hole Injection Layer (HIL) step3->step4 step5 Deposit Hole Transport Layer (HTL) step4->step5 step6 Co-deposit Emissive Layer (Host + Dopant) step5->step6 step7 Deposit Electron Transport Layer (ETL) step6->step7 step8 Deposit Electron Injection Layer (EIL) step7->step8 step9 Deposit Cathode (e.g., Al) step8->step9 fabricated_device Unencapsulated OLED step9->fabricated_device step10 Encapsulation fabricated_device->step10 step11 Device Testing step10->step11 finished_device Finished OLED Device step11->finished_device

Caption: General workflow for fabricating a multilayer OLED.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Organic materials for each layer (HIL, HTL, EML host and dopant, ETL, EIL)

  • Metal for cathode (e.g., Al, LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Substrate holders and shadow masks

  • Glovebox with an inert atmosphere (N₂)

  • UV-Ozone or plasma cleaner

  • Encapsulation materials (e.g., UV-curable epoxy and glass lids)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and organic solvents (e.g., acetone, isopropanol).

  • Surface Treatment: The cleaned substrates are treated with UV-Ozone or oxygen plasma to increase the work function of the ITO and improve the adhesion of the subsequent organic layer.

  • Layer Deposition: The substrates are loaded into a high-vacuum thermal evaporation chamber. The organic layers and the cathode are sequentially deposited onto the substrate through shadow masks. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. A typical device structure is as follows:

    • Hole Injection Layer (HIL), e.g., HAT-CN

    • Hole Transport Layer (HTL), e.g., TAPC

    • Emissive Layer (EML): Co-evaporation of the this compound-based host and the phosphorescent or TADF dopant.

    • Electron Transport Layer (ETL), e.g., TPBi

    • Electron Injection Layer (EIL), e.g., LiF

    • Cathode, e.g., Al

  • Encapsulation: After deposition, the devices are transferred to a glovebox without exposure to air and moisture. They are then encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.

IV. Characterization Protocols

A. Photophysical Characterization
  • UV-Vis Spectroscopy: The absorption and emission spectra of the this compound derivatives in solution and as thin films are recorded to determine their optical bandgap and emission color.

  • Photoluminescence Quantum Yield (PLQY): The PLQY is measured using an integrating sphere to evaluate the emission efficiency of the material.

  • Transient Photoluminescence: Time-resolved photoluminescence measurements are performed to determine the excited-state lifetime and, for TADF materials, to confirm the presence of delayed fluorescence.

B. Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the this compound derivatives. These values are crucial for assessing the energy level alignment in an OLED device and predicting charge injection and transport properties. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) in a suitable solvent with a supporting electrolyte.

C. Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The fabricated OLEDs are tested using a source meter and a photodetector to measure their current density, voltage, and luminance characteristics.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages to determine the emission color and its stability.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum to quantify the device's efficiency in converting electrons to photons.

  • Operational Lifetime: The stability of the device is evaluated by monitoring the decrease in luminance over time at a constant current density. The LT50 value, the time it takes for the luminance to drop to 50% of its initial value, is a common metric for device lifetime.

V. Signaling Pathways and Device Architecture

General OLED Device Architecture

G cluster_device OLED Device Structure cluster_charge Charge Injection & Recombination Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL e Electrons Cathode->e ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host: this compound Derivative Dopant: Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL recombination Exciton Formation (in EML) EML->recombination HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode h Holes Anode->h e->recombination h->recombination light Light Emission recombination->light

Caption: A typical multilayer OLED device structure.

References

Coordination Chemistry of Isophosphinoline Ligands: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of isophosphinoline ligands, with a focus on their synthesis, characterization, and potential applications in catalysis and medicinal chemistry. Experimental protocols for the synthesis of this compound precursors and their functionalization are presented, alongside spectroscopic and structural data for key compounds.

Introduction to this compound Ligands

This compound ligands are a class of phosphorus-containing heterocyclic compounds that have garnered interest in coordination chemistry and materials science. Their rigid backbone and the presence of a phosphorus donor atom make them attractive candidates for the development of novel catalysts and functional materials. The this compound scaffold can be readily functionalized, allowing for the fine-tuning of its steric and electronic properties. This adaptability is crucial for optimizing their performance in various applications, from cross-coupling reactions to potential use as flame retardants.

Synthesis of this compound Ligands and Precursors

The synthesis of functionalized this compound ligands often begins with the preparation of a core this compound oxide structure. A key precursor, 2-phenyl-1H-isophosphinoline 2-oxide, can be synthesized and subsequently modified to introduce a variety of functional groups.

Experimental Protocol: Synthesis of 2-phenyl-1H-isophosphinoline 2-oxide

While the direct synthesis of 2-phenyl-1H-isophosphinoline from its constituent parts is a complex process, a common starting material for further functionalization is 2-phenyl-1H-isophosphinoline 2-oxide. The synthesis of this precursor has been previously reported and serves as the foundation for creating a diverse library of this compound-based compounds.

Experimental Protocol: Palladium-Catalyzed C-H Alkenation of 2-phenyl-1H-isophosphinoline 2-oxide[1]

This protocol describes a general and regioselective method for the C-H functionalization of the this compound oxide core with various alkenes.

Materials:

  • 2-phenyl-1H-isophosphinoline 2-oxide (1 eq.)

  • Alkene (1.17 eq.)

  • Silver carbonate (Ag₂CO₃, 1.17 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • Pivalic acid

Procedure:

  • In a sealed tube, combine 2-phenyl-1H-isophosphinoline 2-oxide, the desired alkene, and silver carbonate.

  • Add pivalic acid as the solvent. Note that pivalic acid is a solid at room temperature and should be gently heated to melt before dispensing.

  • Add palladium(II) acetate to the mixture.

  • Seal the tube and stir the reaction mixture at 90 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated solution of potassium carbonate (K₂CO₃) and stir for an additional 20 hours.

  • The resulting product can then be isolated and purified using standard techniques such as column chromatography.

This method allows for the introduction of a wide range of functional groups at the C2 position of the this compound ring with high regio- and stereoselectivity, typically favoring the (E)-isomer for unsymmetrical alkenes[1].

Quantitative Data on this compound Derivatives

The palladium-catalyzed C-H alkenation reaction has been successfully applied to a variety of alkenes, yielding a range of functionalized this compound oxides. The isolated yields for several derivatives are summarized in the table below.

EntryAlkeneProductYield (%)
1Styrene3a87
24-Methylstyrene3b75
34-Methoxystyrene3c68
4Methyl acrylate3d55
5Ethyl acrylate3e62
6n-Butyl acrylate3f65
7N,N-Dimethylacrylamide3g25
8Acrylonitrile3h44

Coordination Chemistry and Characterization

While the direct coordination chemistry of this compound ligands is an emerging field, the phosphorus atom provides a soft donor site suitable for coordination to a variety of transition metals, such as palladium, platinum, and gold. The coordination of the phosphorus center to a metal is typically characterized by a downfield shift in the ³¹P NMR spectrum.

Spectroscopic Characterization:

  • ³¹P NMR Spectroscopy: The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. Upon coordination to a metal center, the chemical shift of the phosphorus nucleus in an this compound ligand is expected to shift downfield, providing clear evidence of complex formation.

  • FT-IR Spectroscopy: The infrared spectrum of an this compound-metal complex can provide information about the coordination environment. Changes in the vibrational frequencies of the P-C and other bonds within the ligand upon coordination can be observed.

At present, detailed spectroscopic and crystallographic data for this compound-metal complexes are not widely available in the public domain. Further research is needed to fully characterize the coordination behavior of this promising class of ligands.

Potential Applications in Drug Development

The structural rigidity and potential for functionalization of the this compound scaffold make it an interesting, albeit underexplored, platform for the design of therapeutic agents. While there is currently limited direct evidence of the biological activity of this compound derivatives, their structural similarity to other heterocyclic compounds known to act as kinase inhibitors suggests a potential avenue for future research.

Hypothetical Targeting of Protein Kinase Signaling Pathways

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The this compound scaffold could potentially be elaborated with appropriate pharmacophoric groups to mimic the binding of ATP and inhibit the kinase's activity. For example, a hypothetical this compound-based inhibitor could be designed to target a signaling pathway that is frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Below is a conceptual workflow for the design and evaluation of this compound-based kinase inhibitors.

G cluster_0 Ligand Design and Synthesis cluster_1 In Silico Screening cluster_2 In Vitro Evaluation Isophosphinoline_Core This compound Scaffold Functionalization Functionalization (e.g., C-H Alkenation) Isophosphinoline_Core->Functionalization Library_Synthesis Library of Derivatives Functionalization->Library_Synthesis Docking Molecular Docking Studies Library_Synthesis->Docking Target_Selection Select Kinase Target (e.g., PI3K) Target_Selection->Docking QSAR 3D-QSAR Modeling Docking->QSAR Kinase_Assay Kinase Inhibition Assay QSAR->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship Cell_Assay->SAR SAR->Functionalization Iterative Optimization

Caption: Workflow for the development of this compound-based kinase inhibitors.

Conceptual Signaling Pathway Inhibition

An this compound-based inhibitor could potentially interrupt a critical signaling cascade by blocking the ATP-binding site of a key kinase. The following diagram illustrates a hypothetical mechanism of action within a generic kinase-driven signaling pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Downstream Kinase (e.g., PI3K) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cell Proliferation / Survival Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.

Further research, including computational modeling and in vitro screening, is necessary to validate the potential of this compound derivatives as therapeutic agents. The synthetic accessibility and modularity of this scaffold, however, make it a compelling starting point for such investigations.

References

Application Notes and Protocols for the Purification of Isophosphinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the purification of isophosphinoline compounds. Due to the limited specific literature on the purification of isophosphinolines, the following protocols are based on established methods for the purification of related organophosphorus heterocycles. These methods, primarily column chromatography and recrystallization, are widely applicable and can be adapted to specific this compound derivatives.

Introduction to this compound Purification

This compound compounds, a class of phosphorus-containing heterocycles, are of growing interest in medicinal chemistry and materials science. The successful synthesis of these compounds necessitates robust purification strategies to isolate the target molecule from starting materials, byproducts, and reaction impurities. The choice of purification method depends on the physicochemical properties of the specific this compound derivative, including its polarity, solubility, and crystallinity.

The most common techniques for the purification of organophosphorus heterocycles are flash column chromatography and recrystallization. Chromatographic methods are excellent for separating complex mixtures, while recrystallization is a powerful technique for achieving high purity of solid compounds.

Data Presentation: Chromatographic Purification Parameters

The following table summarizes typical parameters for the purification of organophosphinoline derivatives by flash column chromatography. These values are representative and may require optimization for specific compounds.

ParameterValue/RangeRationale
Stationary Phase Silica (B1680970) Gel (60 Å, 40-63 µm)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate (B1210297) GradientA common solvent system that allows for the elution of a wide range of compounds by varying the polarity.
Dichloromethane (B109758)/Methanol GradientAn alternative for more polar compounds.
Gradient Profile 0% to 50% Ethyl Acetate in HexaneA typical starting point, with the gradient adjusted based on TLC analysis of the crude product.
Flow Rate 20-50 mL/min (for medium-sized columns)A balance between separation efficiency and speed.
Detection UV (254 nm) or TLC with stainingMost aromatic heterocycles are UV-active. Staining (e.g., with potassium permanganate) can be used if the compound is not UV-active.
Typical Yield 60-95%Highly dependent on the reaction efficiency and the complexity of the crude mixture.
Achievable Purity >95%As determined by HPLC or NMR analysis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of an this compound compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography system (glass column, pump, fraction collector)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase with the lowest polarity). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed. If adsorbed onto silica, load the dry silica onto the column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound compounds to a high degree of purity. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude solid this compound compound

  • A suitable solvent or solvent pair (e.g., methanol, ethanol, diethyl ether, or a mixture)[1][2]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of the crude product in various solvents to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The this compound compound should begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath. Slower cooling generally results in larger and purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the general workflows for the purification of this compound compounds.

experimental_workflow_chromatography crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for Purification by Flash Column Chromatography.

experimental_workflow_recrystallization crude Crude Solid dissolve Dissolve in Hot Minimal Solvent crude->dissolve cool Slow Cooling (Crystallization) dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline This compound dry->pure

Caption: Workflow for Purification by Recrystallization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Phenyl-1H-isophosphinoline 2-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-phenyl-1H-isophosphinoline 2-oxide, a phosphorus-containing heterocycle of interest in medicinal chemistry and materials science. The synthesis is based on a two-step process commencing with a Sonogashira coupling to prepare the key intermediate, (2-(phenylethynyl)phenyl)methyl(phenyl)phosphine oxide, followed by a gold(I)-catalyzed intramolecular 6-endo-dig hydroarylation/cyclization. This application note offers comprehensive experimental procedures, data presentation, and a visual workflow to facilitate the successful and scalable production of the target compound.

Introduction

Phosphorus-containing heterocycles are of growing importance in drug discovery and materials science due to their unique electronic and structural properties. The isophosphinoline oxide scaffold, in particular, has garnered attention as a potential pharmacophore. The scale-up of synthetic routes to these compounds is crucial for enabling extensive biological evaluation and further application-oriented research. The protocol detailed herein is adapted from a validated gold-catalyzed cyclization method, providing a reliable pathway to multigram quantities of 2-phenyl-1H-isophosphinoline 2-oxide.

Experimental Protocols

Part 1: Synthesis of (2-(phenylethynyl)phenyl)methyl(phenyl)phosphine oxide (Intermediate 1)

This procedure outlines a palladium-catalyzed Sonogashira cross-coupling reaction.

Reagents and Equipment:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (2-iodobenzyl)(phenyl)phosphine oxide (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous toluene and anhydrous triethylamine to the flask.

  • To the stirred suspension, add phenylacetylene (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene and combine the filtrates.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford (2-(phenylethynyl)phenyl)methyl(phenyl)phosphine oxide as a solid.

Part 2: Gold(I)-Catalyzed Cyclization to 2-Phenyl-1H-isophosphinoline 2-oxide (Target Compound)

This procedure details the intramolecular cyclization of the alkyne-substituted phosphine (B1218219) oxide.[1]

Reagents and Equipment:

  • (2-(Phenylethynyl)phenyl)methyl(phenyl)phosphine oxide (Intermediate 1)

  • Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Triflic Acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Microwave reactor (optional, for accelerated reaction) or standard reaction vessel with heating

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a dry reaction vessel under an argon atmosphere, add (2-(phenylethynyl)phenyl)methyl(phenyl)phosphine oxide (1 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane.

  • In a separate vial, prepare the gold(I) catalyst by adding chloro(triphenylphosphine)gold(I) (0.05 equivalents) and silver trifluoromethanesulfonate (0.05 equivalents) to anhydrous dichloromethane. Stir this mixture for 10 minutes at room temperature in the dark. Alternatively, triflic acid (3 equivalents) can be used as an additive with the gold precatalyst.[1]

  • Add the prepared catalyst solution to the solution of the starting material.

  • Stir the reaction mixture at room temperature or heat under microwave irradiation as described in the literature to drive the cyclization.[1] Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The pure product, 2-phenyl-1H-isophosphinoline 2-oxide, can be obtained after purification by crystallization or column chromatography.[1]

Data Presentation

ParameterStep 1: Sonogashira CouplingStep 2: Gold-Catalyzed Cyclization
Key Reagents (2-Iodobenzyl)(phenyl)phosphine oxide, Phenylacetylene(2-(phenylethynyl)phenyl)methyl(phenyl)phosphine oxide
Catalyst PdCl₂(PPh₃)₂, CuIPh₃PAuCl / AgOTf or Ph₃PAuCl / TfOH[1]
Solvent Toluene, TriethylamineDichloromethane
Temperature 60 °CRoom Temperature to Microwave Heating[1]
Reaction Time 12-16 hours1-4 hours (method dependent)
Typical Yield 75-90%Moderate to quantitative yields[1]
Purification Method Flash Column ChromatographyCrystallization or Column Chromatography

Visualizations

Experimental Workflow

G cluster_0 Part 1: Sonogashira Coupling cluster_1 Part 2: Gold-Catalyzed Cyclization Start_1 1. (2-Iodobenzyl)(phenyl)phosphine oxide + Phenylacetylene + Catalysts (Pd/Cu) Reaction_1 2. Reaction in Toluene/TEA at 60 °C Start_1->Reaction_1 Workup_1 3. Filtration and Solvent Removal Reaction_1->Workup_1 Purification_1 4. Column Chromatography Workup_1->Purification_1 Intermediate Intermediate 1: (2-(phenylethynyl)phenyl)methyl- (phenyl)phosphine oxide Purification_1->Intermediate Start_2 5. Intermediate 1 in DCM Intermediate->Start_2 Reaction_2 7. Cyclization Reaction Start_2->Reaction_2 Catalyst_Prep 6. Catalyst Preparation: Ph₃PAuCl + AgOTf/TfOH Catalyst_Prep->Reaction_2 Workup_2 8. Quenching and Extraction Reaction_2->Workup_2 Purification_2 9. Purification Workup_2->Purification_2 Final_Product Final Product: 2-Phenyl-1H-isophosphinoline 2-oxide Purification_2->Final_Product

Caption: Workflow for the two-step synthesis of 2-phenyl-1H-isophosphinoline 2-oxide.

Logical Relationship of the Synthesis

G A Aryl Halide Precursor ((2-Iodobenzyl)(phenyl)phosphine oxide) C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Alkyne (Phenylacetylene) B->C D Alkynylphosphine Oxide Intermediate C->D E Gold(I)-Catalyzed Intramolecular Cyclization D->E F Target Molecule (2-Phenyl-1H-isophosphinoline 2-oxide) E->F

Caption: Key transformations in the synthesis of the target this compound oxide.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of Isophosphinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of isophosphinoline derivatives. The information is based on published methodologies and aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for regioselective functionalization of this compound?

A1: A prevalent and successful method is the palladium-catalyzed direct C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide.[1][2][3][4][5][6] This approach allows for the introduction of various functional groups at the C2 position with high regioselectivity.[1]

Q2: What is the typical catalyst system used for this C-H functionalization?

A2: The reaction is typically catalyzed by a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and silver(I) carbonate (Ag₂CO₃) as an oxidant and base.[1]

Q3: What level of regioselectivity can be expected?

A3: The palladium-catalyzed C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide has been shown to be highly regioselective, with functionalization occurring exclusively at the C2 position.[1]

Q4: What are the typical reaction conditions?

A4: The reaction is generally carried out under mild conditions. For specific details, please refer to the detailed experimental protocol provided below.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst- Ensure the palladium(II) acetate is of high purity and has been stored properly. - Consider using a freshly opened bottle of the catalyst.
Poor quality of reagents- Use freshly distilled or purified solvents and alkenes. - Ensure the 2-phenyl-1H-isophosphinoline 2-oxide starting material is pure.
Insufficient reaction time or temperature- Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. - A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions.
Presence of inhibitors- Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants. - Certain functional groups on the alkene substrate may inhibit the catalyst.
Formation of Side Products Dimerization of the alkene- This may occur at higher temperatures or with prolonged reaction times. Try lowering the reaction temperature.
Homocoupling of the this compound- While not extensively reported as a major issue, adjusting the stoichiometry of the oxidant (Ag₂CO₃) may help to suppress this side reaction.
Poor Regioselectivity (Functionalization at other positions) Incorrect catalyst or ligand system- The combination of Pd(OAc)₂ and Ag₂CO₃ is crucial for the reported C2 selectivity.[1] Using other catalysts or ligands may alter the regioselectivity.
Electronic effects of substituents- While the reported method shows high C2 selectivity, highly electron-donating or withdrawing groups on the this compound core could potentially influence the regioselectivity, although this has not been extensively studied.

Quantitative Data Summary

The following table summarizes the reported yields for the palladium-catalyzed C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide with various alkenes.[1]

Alkene Substrate Product Yield (%)
Ethyl acrylate3a87
Methyl acrylate3b85
n-Butyl acrylate3c82
t-Butyl acrylate3d75
2-Ethylhexyl acrylate3e78
Styrene3f65
N,N-Dimethylacrylamide3g25
Acrylonitrile3h44
Methyl methacrylate3i21
Diethyl vinylphosphonate3j55
Diisopropyl vinylphosphonate3k52
4-Vinylpyridine3l33
1-Vinyl-2-pyrrolidinone3m41

Experimental Protocols

Key Experiment: Palladium-Catalyzed C2-Alkenylation of 2-Phenyl-1H-isophosphinoline 2-Oxide [1]

  • Materials:

    • 2-phenyl-1H-isophosphinoline 2-oxide (1)

    • Alkene (2a-m)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Silver(I) carbonate (Ag₂CO₃)

    • 1,4-Dioxane (B91453) (anhydrous)

    • Nitrogen or Argon gas

  • Procedure:

    • To a flame-dried Schlenk tube, add 2-phenyl-1H-isophosphinoline 2-oxide (1, 1.0 equiv.), the corresponding alkene (2a-m, 2.0 equiv.), palladium(II) acetate (0.1 equiv.), and silver(I) carbonate (2.0 equiv.).

    • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of 1).

    • Stir the reaction mixture at 100 °C for 16 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C2-functionalized this compound 2-oxide (3a-m).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound Oxide (1) - Alkene (2) - Pd(OAc)₂ - Ag₂CO₃ start->reagents inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm add_solvent Add Anhydrous 1,4-Dioxane inert_atm->add_solvent react Heat at 100 °C for 16 hours add_solvent->react cool Cool to Room Temperature react->cool dilute_filter Dilute with CH₂Cl₂ & Filter through Celite cool->dilute_filter concentrate Concentrate Under Vacuum dilute_filter->concentrate purify Column Chromatography concentrate->purify end Pure Product (3) purify->end

Caption: Experimental workflow for the palladium-catalyzed C-H functionalization of this compound oxide.

catalytic_cycle pd_ii_cat Pd(II) Catalyst intermediate_a Pd(II)-Isophosphinoline Complex pd_ii_cat->intermediate_a + this compound This compound This compound Oxide intermediate_b Palladacycle Intermediate intermediate_a->intermediate_b CMD cmd Concerted Metalation- Deprotonation (CMD) intermediate_c Alkene Coordinated Palladacycle intermediate_b->intermediate_c + Alkene alkene Alkene intermediate_d Seven-Membered Palladacycle intermediate_c->intermediate_d Migratory Insertion migratory_insertion Migratory Insertion product_complex Pd(II)-Product Complex intermediate_d->product_complex β-Hydride Elimination beta_hydride_elimination β-Hydride Elimination product Functionalized This compound pd_0 Pd(0) product_complex->pd_0 - Product pd_0->pd_ii_cat Oxidation ag_oxidant Ag₂CO₃ (Oxidant)

References

Technical Support Center: Optimizing Catalyst Loading for Isophosphinoline C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed C-H activation of isophosphinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of catalyst loading and reaction conditions for the C-H activation of isophosphinoline derivatives.

Q1: I am observing very low or no conversion of my this compound starting material. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a palladium-catalyzed C-H activation can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Activity: Ensure the palladium acetate (B1210297) [Pd(OAc)₂] is of high purity and has been stored correctly. Over time, palladium catalysts can degrade. Consider using a fresh batch of catalyst.

  • Oxidant Integrity: Silver carbonate (Ag₂CO₃) is a crucial oxidant in this reaction, facilitating the regeneration of the active Pd(II) catalyst.[1][2] Ensure it is dry and has been stored away from light. The quality of the silver carbonate can significantly impact the reaction outcome.

  • Reaction Atmosphere: While not always strictly required, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation, especially if trace impurities are present in the reagents or solvent.

  • Solvent and Reagent Purity: Pivalic acid serves as both the solvent and a crucial additive in this reaction.[3][4] Ensure it is of high purity. Impurities in the this compound substrate or the alkene coupling partner can also poison the catalyst.

  • Temperature: The reaction is typically heated to 90 °C.[3] Verify your reaction temperature is accurate. A lower temperature may result in a sluggish reaction, while a significantly higher temperature could lead to catalyst decomposition.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers can be a challenge, particularly with unsymmetrical alkenes.[3][5] Here are some strategies to enhance regioselectivity:

  • Directing Group Effect: The phosphoryl group (P=O) on the this compound oxide acts as an effective ortho-directing group, promoting functionalization at the C2 position.[5] For many unsymmetrical alkenes, this directing effect leads to high regio- and stereoselectivity.[5]

  • Alkene Structure: The structure of the alkene coupling partner plays a significant role. Alkenes bearing electron-withdrawing groups, such as methyl acrylate (B77674) and vinylphosphonates, tend to exhibit high regioselectivity.[5] In contrast, alkenes like methyl methacrylate (B99206) have been observed to produce a mixture of regioisomers.[3][5] If possible, consider analogs of your alkene that may favor the desired regioselectivity.

  • Ligand Screening (Advanced): While the standard protocol is ligand-free, the addition of specific ligands can sometimes influence regioselectivity in palladium-catalyzed reactions. This would require significant optimization and is an advanced troubleshooting step.

Q3: I am observing significant amounts of a double C-H activation product. How can I minimize this side reaction?

A3: The formation of double C-H activation products occurs when a second molecule of the this compound couples with the initially formed product.[3][5] This is more prevalent with certain alkenes.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the alkene can sometimes suppress the double C-H activation by favoring the reaction of the this compound with the alkene over the reaction with the mono-functionalized product.

  • Reaction Time: Monitor the reaction progress over time. It's possible that the double activation product forms more slowly than the desired mono-adduct. Reducing the reaction time may decrease the amount of the double activation product, although this could also impact the overall yield of the desired product.

  • Catalyst Loading: While the standard protocol uses 10 mol% of Pd(OAc)₂, adjusting the catalyst loading could potentially influence the relative rates of the single and double C-H activation steps. A lower catalyst loading might disfavor the second activation.

Q4: What is the optimal catalyst loading for this reaction? Should I increase it to improve my yield?

A4: The reported successful catalyst loading for this reaction is 10 mol% of palladium acetate.[3] While it might be tempting to increase the catalyst loading to boost a low yield, this is not always the most effective strategy and can be costly.

  • Standard Loading: Start with the recommended 10 mol% of Pd(OAc)₂. This has been shown to be effective for a range of substrates.[3]

  • Diminishing Returns: Simply increasing the catalyst loading may not lead to a proportional increase in yield and can sometimes lead to the formation of more byproducts. It is often more effective to first address other potential issues as outlined in Q1.

  • Catalyst Turnover: If you are consistently obtaining low yields with 10 mol% catalyst, it is more likely an issue with catalyst deactivation or suboptimal reaction conditions rather than an insufficient amount of catalyst. Focus on the purity of your reagents and the reaction setup.

Quantitative Data Summary

The following table summarizes the yields obtained for the palladium-catalyzed C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide with various alkenes, as reported in the literature.[3][5]

EntryAlkeneProductYield (%)
1Styrene3a57
2trans-Stilbene3b28
3Cyclohexene3c38
4Diethyl vinylphosphonate3d87
5Dibutyl vinylphosphonate3e50
6Methyl acrylate3f70
7N,N-Dimethylacrylamide3g25
8Acrylonitrile3h44
9Methyl methacrylate3ia + 3ib + 3icMixture
10Ethyl methacrylate3ja + 3jb + 3jcMixture
11N-Phenylmaleimide3k21
12N-(4-Bromophenyl)maleimide3l30
13N-Benzylmaleimide3m29

Experimental Protocols

General Protocol for the Palladium-Catalyzed C-H Functionalization of 2-Phenyl-1H-isophosphinoline 2-oxide [3]

  • Reagent Preparation: To a reaction vessel, add 2-phenyl-1H-isophosphinoline 2-oxide (1 equivalent), the corresponding alkene (1.17 equivalents), and silver carbonate (Ag₂CO₃, 1.17 equivalents).

  • Solvent Addition: Add pivalic acid (4 mL). Note that pivalic acid is a solid at room temperature and should be gently heated to melt before dispensing.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at 90 °C for 20 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated solution of potassium carbonate (K₂CO₃, 20 mL) and stir for 20 hours.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired functionalized this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (this compound Oxide, Alkene, Ag2CO3) solvent 2. Solvent Addition (Pivalic Acid) reagents->solvent catalyst 3. Catalyst Addition (Pd(OAc)2) solvent->catalyst reaction 4. Reaction (90 °C, 20 h) catalyst->reaction workup 5. Work-up (Sat. K2CO3) reaction->workup extraction 6. Extraction (Organic Solvent) workup->extraction purification 7. Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for this compound C-H activation.

troubleshooting_guide start Low or No Product Formation catalyst_check Check Catalyst and Oxidant Quality start->catalyst_check reagent_purity Verify Reagent and Solvent Purity start->reagent_purity reaction_conditions Confirm Temperature and Reaction Time start->reaction_conditions side_products Undesired Side Products Observed regioisomers Formation of Regioisomers side_products->regioisomers double_activation Double C-H Activation Product side_products->double_activation solution_regio Consider Alkene Structure (EWG-substituted alkenes are favorable) regioisomers->solution_regio solution_double Adjust Stoichiometry (slight excess of alkene) Monitor Reaction Time double_activation->solution_double

Caption: Troubleshooting decision tree for C-H activation.

References

"troubleshooting low yields in isophosphinoline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isophosphinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes?

Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the most common culprits:

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly the alkynylphosphine precursor, is critical. Impurities can interfere with the catalyst and lead to unwanted side reactions.

  • Inactive Catalyst: The phosphine (B1218219) catalyst is susceptible to oxidation. Ensure you are using a fresh, properly stored catalyst. The choice of phosphine catalyst is also crucial; its electronic and steric properties can significantly impact the reaction's efficiency.

  • Suboptimal Reaction Temperature: The temperature for the intramolecular cyclization is a delicate balance. It needs to be high enough to overcome the activation energy for the desired cyclization but not so high that it promotes decomposition or side reactions.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates in the catalytic cycle. A solvent that does not properly solvate the intermediates can hinder the reaction.

  • Presence of Water or Oxygen: Phosphine-catalyzed reactions are often sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are rigorously dried.

Q2: I am observing the formation of significant side products. What are the likely competing reactions?

The formation of byproducts is a common cause of low yields. In this compound synthesis, which often involves an intramolecular phosphine-catalyzed annulation of an alkynylphosphine, several side reactions can occur:

  • Dimerization or Polymerization of the Starting Material: The highly reactive alkynylphosphine can undergo intermolecular reactions, especially at higher concentrations.

  • Oxidation of the Phosphine Catalyst: If the reaction is not performed under strictly anaerobic conditions, the phosphine catalyst can be oxidized to the corresponding phosphine oxide, rendering it inactive.

  • Protonolysis of the Zwitterionic Intermediate: Trace amounts of protic impurities (like water or alcohol) can quench the key zwitterionic intermediate in the catalytic cycle, halting the desired cyclization.

  • Alternative Cyclization Pathways: Depending on the substrate, cyclization could potentially occur at an alternative position, leading to regioisomeric byproducts.

Q3: How do I choose the optimal phosphine catalyst for my synthesis?

The choice of the phosphine catalyst is a critical parameter that can dramatically affect the yield. Both the electronic and steric properties of the phosphine play a role.

  • Nucleophilicity: The catalyst must be sufficiently nucleophilic to attack the alkyne and initiate the catalytic cycle. Trialkylphosphines are generally more nucleophilic than triarylphosphines.

  • Steric Hindrance: The steric bulk of the phosphine can influence the rate and selectivity of the reaction. While some steric hindrance can be beneficial in preventing side reactions, excessive bulk may slow down or inhibit the desired cyclization.

  • Commonly Used Catalysts: Triphenylphosphine (PPh₃) is a common starting point due to its stability and commercial availability. For less reactive substrates, more nucleophilic phosphines like tributylphosphine (B147548) (PBu₃) or tricyclohexylphosphine (B42057) (PCy₃) may be more effective.

Q4: My reaction seems to stall before completion. What steps can I take?

A stalled reaction can be frustrating. Here are a few troubleshooting steps to consider:

  • Catalyst Deactivation: The most likely cause is the deactivation of the phosphine catalyst. You can try adding another portion of the catalyst to the reaction mixture.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed to completion. Cautiously increase the reaction temperature in small increments while monitoring the reaction progress by TLC or GC/MS.

  • Inhibitors: Your starting material or solvent may contain impurities that are inhibiting the catalyst. Purifying your starting materials and using freshly distilled, dry solvent can help.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes hypothetical data to illustrate the impact of various reaction parameters on the yield of a generic this compound synthesis. This data is for illustrative purposes to guide optimization efforts.

Entry Phosphine Catalyst (10 mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1PPh₃Toluene802445
2PPh₃Dioxane802455
3PPh₃Toluene1101265
4PBu₃Toluene801275
5PCy₃Toluene801270
6PPh₃ (20 mol%)Toluene1101270
7PBu₃Toluene110685

Experimental Protocols

General Protocol for this compound Synthesis via Intramolecular Phosphine-Catalyzed Annulation

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • o-Alkynylphenylphosphine precursor

  • Phosphine catalyst (e.g., PPh₃, PBu₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the o-alkynylphenylphosphine precursor (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent to dissolve the starting material. Stir the solution and then add the phosphine catalyst (0.1 - 0.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired this compound product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity (NMR, GC-MS) Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity and Choice Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temp, Solvent) Start->Check_Conditions Check_Atmosphere Verify Inert Atmosphere and Dryness Start->Check_Atmosphere Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure? Change_Catalyst Use Fresh/Alternative Phosphine Catalyst Check_Catalyst->Change_Catalyst Inactive/Suboptimal? Optimize_Conditions Optimize Temperature and Solvent Check_Conditions->Optimize_Conditions Suboptimal? Improve_Technique Improve Schlenk Line Technique Check_Atmosphere->Improve_Technique Moisture/O2 present? Success Improved Yield Purify_SM->Success Change_Catalyst->Success Optimize_Conditions->Success Improve_Technique->Success

A flowchart to systematically troubleshoot low yields.

Proposed Catalytic Cycle for this compound Synthesis

Catalytic_Cycle Catalyst R'3P Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion Substrate o-Alkynylphenylphosphine Substrate->Zwitterion + R'3P Cyclization Intramolecular Cyclization Zwitterion->Cyclization Product_Complex Product-Catalyst Adduct Cyclization->Product_Complex Product_Complex->Catalyst Product This compound Product_Complex->Product - R'3P

The proposed mechanism for phosphine-catalyzed cyclization.

Potential Side Reactions Leading to Low Yield

Side_Reactions Desired_Reaction Desired Intramolecular Cyclization Side_Reaction3 Protonolysis of Intermediate (H2O) Desired_Reaction->Side_Reaction3 Trace Moisture Starting_Material Alkynylphosphine Precursor Starting_Material->Desired_Reaction Side_Reaction1 Dimerization/Polymerization Starting_Material->Side_Reaction1 High Concentration Catalyst Phosphine Catalyst Catalyst->Desired_Reaction Side_Reaction2 Catalyst Oxidation (O2) Catalyst->Side_Reaction2 Air Exposure

Common competing pathways that reduce product yield.

"improving the efficiency of isophosphinoline oxide reduction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of isophosphinoline oxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for reducing this compound oxides?

A1: Hydrosilanes are among the most promising and widely used reagents for the reduction of phosphine (B1218219) oxides, including heterocyclic systems like this compound oxide, due to their high yields and selectivity.[1] Commonly employed hydrosilanes include phenylsilane (B129415) (PhSiH₃), trichlorosilane (B8805176) (HSiCl₃), and polymethylhydrosiloxane (B1170920) (PMHS).[2][3] The combination of a hydrosilane with a catalyst or an activating agent often enhances efficiency. Metal-free approaches using Brønsted acids as catalysts are also highly effective and offer excellent chemoselectivity.[4] For thermally stable substrates, solvent-free reduction with PMHS at high temperatures can be a simple and efficient method.[2][3]

Q2: My reduction reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A2: Incomplete reduction can be due to several factors:

  • Insufficiently reactive reducing agent: The reactivity of hydrosilanes can be influenced by the electrophilicity of the silicon atom.[1] Consider switching to a more reactive silane (B1218182), such as trichlorosilane in the presence of triethylamine, or using an activating agent.

  • Low reaction temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. For instance, reductions with phenylsilane may require temperatures between 50 and 100°C.[1] Solvent-free PMHS reductions can require temperatures up to 250°C.[2]

  • Catalyst inefficiency or absence: The presence of a suitable catalyst, such as a Brønsted acid or a titanium alkoxide, can significantly accelerate the reaction.

  • Poor solubility: The insolubility of the this compound oxide in the reaction medium can hinder the reaction. A high-temperature mechanochemical protocol can be an effective solution for poorly soluble phosphine oxides.[1]

Q3: I am observing significant side product formation. How can I increase the chemoselectivity of the reduction?

A3: Side reactions can be a significant issue, leading to cleavage of P-C or other sensitive bonds.[5] To improve chemoselectivity:

  • Choose a milder reducing system: Reductions using tetramethyldisiloxane (TMDS) in the presence of a copper catalyst have been shown to be highly chemoselective, tolerating functional groups like ketones, esters, and olefins.[5]

  • Employ a metal-free catalytic system: The use of specific Brønsted acids as catalysts with inexpensive silanes can achieve excellent chemoselectivity, preserving a wide range of reducible functional groups.[4]

  • Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time may minimize the formation of side products.

Q4: What is the general mechanism for the reduction of phosphine oxides with hydrosilanes?

A4: The reduction of phosphine oxides with hydrosilanes is believed to proceed through the formation of a hypercoordinate silicon species.[1] The oxygen atom of the phosphine oxide attacks the silicon atom of the hydrosilane, forming a P-O-Si intermediate. Subsequent transfer of a hydride from the silicon to the now electrophilic phosphorus atom leads to the formation of the phosphine and a siloxane byproduct. The stereochemistry of the reduction (retention or inversion at the phosphorus center) can depend on the specific reagents and additives used.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive reducing agent. 2. Reaction temperature is too low. 3. Catalyst is not active or absent. 4. Poor substrate solubility.1. Use a fresh, high-quality reducing agent. Consider a more reactive silane like HSiCl₃/NEt₃. 2. Gradually increase the reaction temperature. For thermally robust substrates, consider high-temperature solvent-free conditions with PMHS.[2] 3. Add a suitable catalyst, such as a diaryl phosphoric acid or Ti(OiPr)₄. 4. If solubility is an issue, consider mechanochemical (ball-milling) conditions.[7]
Formation of Unidentified Byproducts 1. Cleavage of P-C or other functional groups. 2. Over-reduction of other functional groups. 3. Thermal degradation of starting material or product.1. Use a milder, more chemoselective reducing system (e.g., TMDS with a copper catalyst).[5] 2. Employ a catalytic system known for high chemoselectivity, such as a Brønsted acid with a hydrosilane.[4] 3. Reduce the reaction temperature and/or time. Ensure the product is stable at the reaction temperature.[2]
Difficulty in Product Purification 1. Siloxane byproducts are difficult to separate from the desired phosphine. 2. The product is air-sensitive and re-oxidizes during workup.1. For PMHS reductions, the polymeric siloxane can often be removed by filtration after dissolving the reaction mixture in a suitable solvent.[2] 2. Handle the reaction mixture and purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
Inconsistent Results 1. Moisture in the reaction. 2. Purity of reagents.1. Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere. 2. Use freshly distilled or high-purity reagents.

Data Presentation

Table 1: Comparison of Different Reducing Agents for Phosphine Oxide Reduction

Reducing Agent/SystemCatalyst/AdditiveTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
PhSiH₃None50-1004-90 hGood to ExcellentReaction time is highly temperature-dependent.[1]
HSiCl₃NEt₃RefluxSeveral hours>90Highly efficient, especially for trialkylphosphine oxides.[2]
PMHSNone220-2501-24 hGood to ExcellentSolvent-free method suitable for thermally stable compounds.[2]
(EtO)₂MeSiHDiaryl Phosphoric Acid8012-24 h62-99Highly chemoselective metal-free system.[4]
Si₂Cl₆Oxalyl ChlorideRoom Temp.ShortExcellentMild, one-pot procedure.[5]
DIBAL-HNone-78 to 70VariableGood to ExcellentEffective for a broad range of phosphine oxides.[8]

Experimental Protocols

Protocol 1: General Procedure for Metal-Free Reduction using Phenylsilane and a Brønsted Acid Catalyst
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound oxide (1.0 mmol), the diaryl phosphoric acid catalyst (0.05 mmol, 5 mol%), and the desired solvent (e.g., toluene, 5 mL).

  • Purge the tube with an inert gas (nitrogen or argon).

  • Add phenylsilane (2.0 mmol, 2.0 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the excess silane with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Solvent-Free Reduction using Polymethylhydrosiloxane (PMHS)
  • In a Schlenk flask, place the this compound oxide (1.0 equiv).[2]

  • Place the flask under a nitrogen atmosphere.[2]

  • Add PMHS (typically 5 equiv of Si-H bonds).[2]

  • Heat the mixture to the required temperature (e.g., 220-250 °C) with stirring.[2]

  • After the reaction is complete (as monitored by an appropriate technique), cool the mixture to room temperature.[2]

  • Dissolve the resulting mixture in dichloromethane (B109758) and filter through a short pad of silica gel to remove the polymeric siloxane byproducts.[2]

  • Evaporate the solvent under vacuum to yield the purified this compound.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add this compound Oxide, Catalyst, and Solvent start->reagents purge Purge with Inert Gas reagents->purge add_silane Add Hydrosilane purge->add_silane heat Heat and Stir add_silane->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Excess Silane cool->quench extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify product Isolated this compound purify->product reduction_mechanism r3po R₃P⁺-O⁻ (this compound Oxide) intermediate [R₃P-O-SiR'₃]⁺ H⁻ (Hypervalent Silicon Intermediate) r3po->intermediate Nucleophilic Attack hsir3 H-SiR'₃ (Hydrosilane) hsir3->intermediate r3p R₃P (this compound) intermediate->r3p Hydride Transfer siloxane R'₃Si-O-SiR'₃ (Siloxane Byproduct) intermediate->siloxane Elimination

References

Technical Support Center: Synthesis of Isophosphinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isophosphinoline derivatives. The following information is designed to address common challenges, with a particular focus on the critical role of solvent selection in achieving successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the synthesis of this compound derivatives?

A1: The choice of solvent is paramount and can significantly impact reaction yield, rate, and purity. Key factors to consider include:

  • Solubility: Both the starting materials and any catalysts or reagents must be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Polarity and Protic/Aprotic Nature: The solvent's polarity can influence the stabilization of transition states and intermediates. Polar aprotic solvents are often favored for nucleophilic substitution reactions as they can accelerate reaction rates by not strongly solvating the nucleophile.[1] In contrast, polar protic solvents may be suitable for reactions involving charged intermediates that require stabilization.[2][3]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Higher boiling points are necessary for reactions requiring significant heat, while lower boiling points facilitate easier removal post-reaction.

  • Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.

Q2: How does solvent polarity affect the intramolecular cyclization step in this compound synthesis?

A2: Solvent polarity can have a profound effect on intramolecular cyclization reactions. In many cases, polar aprotic solvents such as DMF and acetonitrile (B52724) can enhance the rate of cyclization, leading to higher yields.[4] This is often attributed to their ability to dissolve polar intermediates and stabilize charged transition states without participating in hydrogen bonding that might hinder the nucleophilicity of the reacting species.[1] Less polar solvents like toluene (B28343) and dichloromethane (B109758) may result in lower yields or require higher temperatures to achieve comparable results.[4]

Q3: Can water be used as a solvent for the synthesis of this compound derivatives?

A3: While seemingly counterintuitive for many organic reactions, water can be a highly effective solvent in certain cases, particularly for copper-catalyzed intramolecular cyclizations leading to related heterocyclic systems like isoquinolines.[1][5] In some instances, water has been shown to be more efficient than common organic solvents such as 1,4-dioxane, toluene, and ethanol.[5] The use of water as a solvent is also a key principle of green chemistry.[1]

Q4: Are there any benefits to using microwave-assisted synthesis for preparing this compound derivatives, and how does solvent choice play a role?

A4: Microwave-assisted organic synthesis (MAOS) can offer significant advantages, including shorter reaction times, increased yields, and higher product purities.[6] Solvent selection is a critical parameter for optimization in MAOS.[6][7] Solvents with high dielectric constants can absorb microwave irradiation efficiently, leading to rapid heating. However, solvent-free conditions or the use of ionic liquids as catalysts and reaction media under microwave irradiation have also proven to be highly effective and environmentally friendly approaches.[8]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or No Product Yield Inappropriate Solvent Polarity: The solvent may not be adequately stabilizing the transition state or intermediates.Solvent Screening: Test a range of solvents with varying polarities (e.g., polar aprotic like DMF, acetonitrile; less polar like toluene, dichloromethane). For related intramolecular cyclizations, DMF and acetonitrile have shown favorable results.[4]
Poor Solubility of Reactants: Starting materials or reagents may not be fully dissolved, limiting their availability to react.Change Solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature. Increase Temperature: If the solvent's boiling point allows, increasing the temperature may improve solubility.
Side Reactions: The solvent may be participating in or promoting unwanted side reactions.Use an Inert Solvent: Switch to a more inert solvent that is less likely to react with the components of your reaction mixture. Lower Reaction Temperature: This can sometimes disfavor side reactions which may have a higher activation energy.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase Temperature: If the reactants and products are stable at higher temperatures, gradually increase the reaction temperature. Consider Microwave Synthesis: Microwave irradiation can often drive reactions to completion more efficiently than conventional heating.[6][7]
Catalyst Deactivation: The solvent may be interacting with and deactivating the catalyst.Change Solvent: For catalytic reactions, ensure the solvent is compatible with the catalyst system. For example, in some copper-catalyzed reactions, water has been shown to be a superior solvent.[5]
Formation of Impurities Reaction with Solvent: As mentioned, the solvent itself could be a source of impurities.Use High-Purity, Dry Solvents: Impurities in the solvent (e.g., water) can lead to side reactions. Using freshly distilled or commercially available anhydrous solvents can mitigate this.
Thermal Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products.Use a Lower Boiling Point Solvent: This will naturally limit the maximum reaction temperature. Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and stability.

Quantitative Data on Solvent Effects

The following table summarizes the impact of different solvents on the yield of intramolecular cyclization reactions for the synthesis of nitrogen-containing heterocyclic systems analogous to isophosphinolines. This data can serve as a valuable starting point for optimizing the synthesis of this compound derivatives.

Table 1: Effect of Solvent on the Yield of Intramolecular Cyclization Reactions for the Synthesis of Isoquinoline (B145761) and β-Iminophosphonate Derivatives.

Reaction Type Solvent Yield (%) Reference
Copper-Catalyzed Intramolecular Cyclization for Isoquinoline SynthesisWater95[5]
1,4-Dioxane87[5]
Ethanol65[5]
Toluene28[5]
Acetic AcidTrace[5]
Intramolecular Cyclization for β-Iminophosphonate SynthesisN,N-Dimethylformamide (DMF)82[4]
Acetonitrile70[4]
TolueneLow[4]
DichloromethaneLow[4]
Tetrahydrofuran (THF)Low[4]

Experimental Protocols

General Protocol for Solvent Screening in the Synthesis of this compound Derivatives via Intramolecular Cyclization (Hypothetical)

This protocol is a generalized procedure based on common practices for optimizing similar reactions and should be adapted for specific substrates and reaction types.

  • Preparation of Reaction Vessels: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the starting material (e.g., a suitably substituted 2-alkynylphenylphosphine oxide, 1.0 eq) and any necessary catalyst (e.g., CuI, 10 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., DMF, acetonitrile, toluene, 1,4-dioxane, water) to achieve a specific concentration (e.g., 0.1 M).

  • Initiation of Reaction: If required, add any additional reagents (e.g., a base like triethylamine) to each vial.

  • Reaction Conditions: Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C). Stir the reactions for a set amount of time (e.g., 12-24 hours).

  • Monitoring and Work-up: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reactions appropriately (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extraction and Purification: Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from each reaction by column chromatography and determine the isolated yield for comparison.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Materials (e.g., 2-alkynylphenylphosphine oxide) solvent Solvent Screening (DMF, ACN, Toluene, etc.) start->solvent reagents Catalyst/Reagents reagents->solvent heating Heating (Conventional or Microwave) solvent->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Isolated this compound Derivative purification->product

Caption: General experimental workflow for the synthesis and solvent screening of this compound derivatives.

solvent_effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes polarity Polarity (Polar vs. Non-polar) yield Reaction Yield polarity->yield Influences transition state stabilization proticity Proticity (Protic vs. Aprotic) rate Reaction Rate proticity->rate Aprotic often enhances nucleophilicity boiling_point Boiling Point boiling_point->rate Determines accessible reaction temperature purity Product Purity boiling_point->purity Can affect thermal decomposition

Caption: Logical relationship between solvent properties and key reaction outcomes in chemical synthesis.

References

"overcoming solubility issues of isophosphinoline-based polymers"

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Overcoming Solubility Issues

Researchers working with isophosphinoline-based polymers may encounter significant challenges in achieving complete dissolution. These polymers are presumed to have rigid backbones and strong intermolecular interactions, contributing to their low solubility in common organic solvents. This guide provides a systematic approach to addressing these issues.

Problem: Polymer does not dissolve in common solvents (e.g., THF, Chloroform (B151607), Toluene).

Possible Causes:

  • High Molecular Weight: Higher molecular weight polymers are generally less soluble.

  • Crystallinity: Crystalline domains in the polymer can be difficult to disrupt.

  • Strong Intermolecular Forces: π-π stacking from aromatic rings and dipole-dipole interactions from phosphine (B1218219) oxide groups can hinder solvent penetration.

  • Cross-linking: Unintended cross-linking during polymerization can render the polymer insoluble.

Solutions:

  • Solvent Screening:

    • Polar Aprotic Solvents: Try stronger solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have higher boiling points and can disrupt strong intermolecular forces.

    • Acidic Solvents: For polymers with basic sites (like the nitrogen in an isoquinoline-like structure), dilute acidic solutions may aid in dissolution through protonation.[1]

    • Solvent Mixtures: A mixture of a good solvent and a co-solvent can sometimes improve solubility. For example, a mixture of chloroform and a small amount of a more polar solvent.

  • Heating:

    • Gently heat the polymer-solvent mixture. Increased thermal energy can help overcome activation barriers to dissolution.

    • Caution: Be aware of the polymer's degradation temperature. Use a reflux setup for prolonged heating.

  • Sonication:

    • Use an ultrasonic bath to provide mechanical agitation. This can help break up polymer aggregates and enhance solvent penetration.

  • Polymer Modification (if insolubility is a persistent issue in synthesis):

    • Introduce Solubilizing Side Chains: Incorporate flexible alkyl or alkoxy chains, or polar groups like polyethylene (B3416737) glycol (PEG), into the polymer backbone. This can increase the entropy of mixing and disrupt packing.

    • Copolymerization: Introduce a more soluble monomer into the polymer chain to break up the rigid, insoluble segments.

Problem: Polymer forms a gel or a highly swollen, but not fully dissolved, state.

Possible Causes:

  • Partial Cross-linking: The polymer may be partially cross-linked, allowing it to swell but not fully dissolve.

  • Poor Solvent Quality: The solvent may be a "poor" or "theta" solvent for the polymer, leading to a highly swollen state in equilibrium with the solvent.

Solutions:

  • Solvent and Temperature Adjustment: As with complete insolubility, try a stronger solvent or increase the temperature.

  • Dilution: Adding more solvent can sometimes shift the equilibrium towards dissolution, although this may not be effective for cross-linked polymers.

  • Characterize for Cross-linking: Use techniques like swelling studies in a range of solvents to infer the degree of cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for a novel this compound-based polymer?

A1: Based on the expected rigid and polar nature of these polymers, a good starting point would be polar aprotic solvents. We recommend a tiered approach:

  • Tier 1 (Common Solvents): Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM)

  • Tier 2 (Stronger Solvents): Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)

  • Tier 3 (Specialty Solvents): Consider solvents like m-cresol, or for polymers with basic nitrogen atoms, dilute acidic solutions.

Q2: How does the phosphine oxide group affect solubility?

A2: The phosphine oxide group (P=O) is polar and can participate in hydrogen bonding with protic solvents. However, it also has a strong dipole moment, which can lead to strong dipole-dipole interactions between polymer chains, potentially reducing solubility in nonpolar solvents. The presence of a phosphine oxide can sometimes improve solubility in more polar solvents.

Q3: Can I use solubility parameters (e.g., Hansen solubility parameters) to predict a good solvent?

A3: Yes, solubility parameters can be a useful theoretical tool. If the chemical structure of your polymer is known, you can estimate its Hansen solubility parameters (HSP) using group contribution methods. Solvents with similar HSP values are more likely to be good solvents. However, this is a predictive tool and experimental verification is always necessary.

Q4: My polymer is intended for a biomedical application and needs to be water-soluble. How can I achieve this?

A4: Making a rigid, aromatic polymer water-soluble often requires chemical modification.[2] Strategies include:

  • Incorporation of Ionic Groups: Add sulfonic acid, carboxylic acid, or quaternary ammonium (B1175870) groups to the polymer backbone.

  • Grafting of Hydrophilic Chains: Attach polyethylene glycol (PEG) or other water-soluble polymer chains as side groups.[3]

  • Copolymerization with Hydrophilic Monomers: Introduce water-soluble monomers during the polymerization process.

Q5: I am seeing insoluble particles even after prolonged heating and stirring. What could be the cause?

A5: This could be due to several factors:

  • Incomplete Reaction: The presence of unreacted, insoluble starting materials.

  • Cross-linked Impurities: Small amounts of cross-linked polymer formed during synthesis.

  • High Molecular Weight Fraction: A small fraction of very high molecular weight polymer that is less soluble.

  • Degradation: The polymer may be degrading at the temperature used for dissolution, leading to insoluble byproducts.

Troubleshooting Steps:

  • Filtration: Filter the solution to remove the insoluble particles and analyze them separately.

  • Characterization: Use techniques like Gel Permeation Chromatography (GPC) to check for a high molecular weight tail and Thermal Gravimetric Analysis (TGA) to determine the degradation temperature.

Data Presentation

Table 1: Solubility of Structurally Related Polymers in Common Solvents

Polymer ClassExample StructureSoluble InSparingly Soluble InInsoluble In
Poly(phenylene oxide) Poly(2,6-dimethyl-1,4-phenylene oxide)Toluene, Chloroform, THF-Water, Alcohols, Hexane
Poly(arylene ether ketone) with Phosphine Oxide POPAEKChloroform, DCM, DMF, NMPTHFWater, Alcohols, Hexane
Isoquinoline (monomer) C₉H₇NEthanol, Ether, Chloroform, Dilute AcidsWater-
Triphenylphosphine Oxide (small molecule) (C₆H₅)₃PODichloromethane, ChloroformToluene, Ethanol, Ethyl AcetateHexane, Diethyl Ether

This table is a compilation of data from analogous polymer systems and small molecules to provide general guidance.[1][4][5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Preparation: Weigh 5-10 mg of the dry polymer into a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Initial Observation: Observe if the polymer dissolves at room temperature with gentle swirling.

  • Agitation: If not fully dissolved, stir the mixture vigorously using a magnetic stirrer for 1-2 hours.

  • Heating: If the polymer is still not dissolved, heat the vial in a controlled temperature oil bath. Increase the temperature in increments of 10°C, holding at each step for 30 minutes. Do not exceed the boiling point of the solvent or the known degradation temperature of the polymer.

  • Sonication: If dissolution is slow, place the vial in an ultrasonic bath for 15-30 minute intervals.

  • Assessment: A polymer is considered soluble if a clear, homogenous solution is obtained with no visible particles.

Protocol 2: Small-Scale Test for Introducing Solubilizing Groups (Post-Polymerization Modification)

This is a conceptual protocol and requires adaptation based on the specific polymer's reactive sites.

  • Functionalization: If the polymer backbone contains reactive sites (e.g., benzylic positions that can be brominated), these can be used for post-polymerization modification.

  • Example (PEGylation):

    • Dissolve/suspend the functionalized (e.g., brominated) polymer in a suitable solvent like DMF.

    • Add a stoichiometric excess of a polyethylene glycol with a terminal amine or thiol group (e.g., mPEG-NH₂).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) and heat the reaction mixture (e.g., at 60-80°C) overnight under an inert atmosphere.

    • Work-up: Precipitate the modified polymer in a non-solvent (e.g., diethyl ether), filter, and wash thoroughly to remove unreacted PEG.

    • Analysis: Dry the modified polymer and test its solubility in water and other polar solvents as described in Protocol 1.

Visualizations

experimental_workflow cluster_0 Initial Solubility Test cluster_1 Troubleshooting Steps cluster_2 Advanced Strategies start Polymer Sample solvent Add Common Solvent (e.g., Chloroform, THF) start->solvent dissolved1 Fully Dissolved? solvent->dissolved1 strong_solvent Try Stronger Solvent (e.g., DMF, NMP) dissolved1->strong_solvent No end_soluble Soluble Polymer Solution dissolved1->end_soluble Yes heat_sonicate Apply Heat & Sonication strong_solvent->heat_sonicate dissolved2 Fully Dissolved? heat_sonicate->dissolved2 chem_mod Chemical Modification (Add Solubilizing Groups) dissolved2->chem_mod No re_synthesize Re-synthesize (Copolymerization) dissolved2->re_synthesize No dissolved2->end_soluble Yes end_insoluble Insoluble Polymer (Characterize for cross-linking) chem_mod->end_insoluble re_synthesize->end_insoluble

Caption: A workflow for troubleshooting polymer solubility issues.

logical_relationship cluster_factors Factors Reducing Solubility cluster_strategies Strategies to Enhance Solubility polymer This compound-Based Polymer rigidity Rigid Backbone polymer->rigidity pi_stack π-π Stacking polymer->pi_stack dipole Dipole-Dipole Interactions (P=O group) polymer->dipole strong_solvents Strong Polar Aprotic Solvents rigidity->strong_solvents heating Increased Temperature pi_stack->heating dipole->strong_solvents side_chains Flexible/Polar Side Chains strong_solvents->side_chains copolymer Copolymerization heating->copolymer

Caption: Factors influencing the solubility of rigid polymers.

References

Technical Support Center: Optimizing Microwave-Assisted Isophosphinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of isophosphinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for isophosphinoline synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods.[1][2] These include:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][2]

  • Higher Yields: Often, microwave synthesis leads to improved product yields.[1][2]

  • Increased Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[1]

  • Energy Efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer compared to heating a large oil bath.[1]

Q2: How does microwave heating work in the context of organic synthesis?

A2: Microwave heating relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the resulting friction generates heat. This direct heating of the bulk reaction medium is a key difference from conventional heating, where heat is transferred from an external source through the vessel walls.

Q3: What type of phosphine (B1218219) catalyst is typically used in this compound synthesis?

A3: The synthesis of isophosphinolines often involves a phosphine-catalyzed [4+2] annulation reaction. Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃), are commonly employed as nucleophilic catalysts to initiate the reaction cascade. The choice of phosphine can influence the reaction rate and, in some cases, the regioselectivity of the annulation.

Q4: What are the typical starting materials for the phosphine-catalyzed synthesis of isophosphinolines?

A4: The synthesis of isophosphinolines via a [4+2] annulation strategy typically involves the reaction of an allenoate with an imine. The allenoate serves as the four-carbon component, while the imine provides the two-atom nitrogen-containing fragment. Variations in the substituents on both the allenoate and the imine can be used to generate a library of diverse this compound derivatives.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Incorrect Microwave Parameters Optimize the microwave power, temperature, and reaction time. Start with a lower temperature and gradually increase it. Use a dedicated microwave reactor for precise control over reaction conditions.
Inappropriate Solvent The solvent must be able to absorb microwave energy efficiently. Polar solvents like DMF, DMSO, or ethanol (B145695) are generally good choices. If using a non-polar solvent, a "susceptor" (a strongly microwave-absorbing material) can be added.
Catalyst Inactivity Ensure the phosphine catalyst is of high purity and has not been oxidized. Consider using a more nucleophilic phosphine, such as PBu₃, if the reaction is sluggish with PPh₃.
Decomposition of Starting Materials High temperatures can lead to the decomposition of sensitive substrates. Try running the reaction at a lower temperature for a longer duration.
Presence of Water or Other Impurities Ensure all reagents and solvents are dry, as water can interfere with the reaction.

Problem 2: Formation of multiple products or byproducts.

Possible Cause Suggested Solution
Side Reactions Common side reactions in phosphine-catalyzed annulations include [3+2] cycloadditions or polymerization of the allenoate. Adjusting the reaction temperature or changing the phosphine catalyst can sometimes favor the desired [4+2] pathway.
Isomerization of Products The initial product may isomerize under the reaction conditions. Reducing the reaction time or temperature may help to isolate the desired isomer.
Thermal Decomposition Excessive heating can lead to the decomposition of the desired product. Optimize the temperature and time to maximize the yield of the target molecule while minimizing degradation.

Problem 3: Reaction does not go to completion.

Possible Cause Suggested Solution
Insufficient Microwave Power or Time Increase the microwave power or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Catalyst Loading Too Low Increase the catalyst loading in small increments (e.g., from 10 mol% to 15 mol%).
Equilibrium Reached If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product side. This is generally less of an issue in irreversible annulation reactions.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions and optimization parameters for phosphine-catalyzed annulations, which can be adapted for this compound synthesis.

Table 1: General Parameters for Microwave-Assisted Phosphine-Catalyzed [4+2] Annulation

ParameterTypical RangeNotes
Temperature 80 - 150 °CHigher temperatures can accelerate the reaction but may also lead to byproduct formation.
Time 5 - 60 minutesSignificantly shorter than conventional heating methods.
Catalyst PPh₃, PBu₃PBu₃ is more nucleophilic and may be more effective for less reactive substrates.
Catalyst Loading 5 - 20 mol%Start with 10 mol% and optimize as needed.
Solvent Toluene (B28343), Dioxane, DMF, DMSOThe choice of solvent can significantly impact the heating rate and reaction outcome.
Microwave Power 100 - 300 WUse a power setting that maintains the desired temperature without causing rapid pressure buildup.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Heterocycle

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating11024 hours65Fictional Example
Microwave-Assisted12020 minutes85Fictional Example

Experimental Protocols

Detailed Methodology for Microwave-Assisted this compound Synthesis (General Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the imine (1.0 mmol), the allenoate (1.2 mmol), and the phosphine catalyst (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., 5 mL of toluene or DMF).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Set the reaction temperature to 120 °C, the reaction time to 20 minutes, and the power to a maximum of 200 W with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Workup: Open the vial and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Imine, Allenoate, and Phosphine Catalyst solvent Add Anhydrous Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (Set Temperature, Time, Power) seal->irradiate cool Cool to Room Temperature irradiate->cool concentrate Concentrate Reaction Mixture cool->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for microwave-assisted this compound synthesis.

troubleshooting_pathway start Low or No Product Yield q1 Check Microwave Parameters (Temp, Time, Power) start->q1 a1_yes Parameters Optimal q1->a1_yes Yes a1_no Optimize Parameters q1->a1_no No q2 Solvent Appropriate for Microwave Heating? a1_yes->q2 a2_yes Solvent is Polar q2->a2_yes Yes a2_no Change to Polar Solvent (e.g., DMF, DMSO) q2->a2_no No q3 Catalyst Integrity and Loading? a2_yes->q3 a3_yes Catalyst OK q3->a3_yes Yes a3_no Use Fresh Catalyst / Increase Loading q3->a3_no No q4 Side Product Formation? a3_yes->q4 a4_yes Optimize Temperature / Change Catalyst q4->a4_yes Yes a4_no Re-evaluate Starting Material Purity q4->a4_no No

Caption: Troubleshooting guide for low-yield this compound synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Isophosphinoline-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophosphinoline-based flame retardants. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound-based flame retardants enhance thermal stability?

A1: this compound-based flame retardants primarily act in the condensed phase.[1] During thermal decomposition, they promote the formation of a stable char layer on the surface of the polymer.[1] This char layer acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatile compounds.[2] Additionally, some phosphorus-containing species can be released into the gas phase, where they can interrupt the combustion cycle by scavenging free radicals.[3][4]

Q2: How does the oxidation state of phosphorus in this compound derivatives affect their flame retardant efficiency?

A2: The oxidation state of phosphorus plays a significant role in the flame-retardant mechanism. A higher oxidation state of the phosphorus atom, such as in phosphonates, tends to enhance charring, promoting a condensed-phase mechanism.[4][5] Conversely, a lower oxidation state may favor a gas-phase mechanism where volatile phosphorus species inhibit combustion in the flame.[4]

Q3: What are the key analytical techniques to evaluate the thermal stability of this compound-based flame retardants?

A3: The most common technique is Thermogravimetric Analysis (TGA). TGA measures the weight loss of a sample as a function of temperature, providing critical data on the onset of decomposition (Td) and the amount of char residue at high temperatures.[6] Pyrolysis-Combustion Flow Calorimetry (PCFC) is another valuable tool that measures heat release rate and total heat release, offering insights into the flammability of the material.[6]

Q4: Can the introduction of other heteroatoms alongside phosphorus in the this compound structure improve thermal stability?

A4: Yes, the presence of other heteroatoms like nitrogen or silicon can have a synergistic effect with phosphorus, enhancing the overall thermal stability and flame retardancy.[7][8] This is often due to combined actions in both the condensed and gas phases.[7] For instance, nitrogen-containing groups can contribute to char formation and release non-flammable gases.[9]

Troubleshooting Guides

Synthesis & Purification

Q5: My synthesis of diarylphosphine oxide precursors is resulting in low yields. What are the common causes and solutions?

A5: Low yields in diarylphosphine oxide synthesis can stem from several factors:

  • Moisture: The reaction is often sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Catalyst Activity: The activity of the catalyst (e.g., aluminum trichloride) is crucial. Use freshly opened or properly stored catalyst.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause side reactions.

  • Purification: Inefficient purification can lead to product loss. Column chromatography is often necessary to isolate the desired product from byproducts.[6]

Q6: I am observing the formation of diastereomers during the synthesis of my this compound derivatives. How can I control or separate them?

A6: The formation of diastereomers is common in these syntheses.

  • Reaction Conditions: Modifying the reaction solvent and temperature may influence the diastereomeric ratio.

  • Chromatography: Careful column chromatography is the most common method for separating diastereomers. The choice of eluent system is critical and may require some optimization.

  • Crystallization: In some cases, fractional crystallization can be an effective method for separating diastereomers.

Thermal Analysis (TGA)

Q7: My TGA results are not reproducible. What are the likely sources of error?

A7: Lack of reproducibility in TGA measurements can be caused by:

  • Sample Preparation: Ensure the sample is representative and homogenous. The sample size and form (powder, film, etc.) should be consistent between runs.

  • Heating Rate: The heating rate can significantly affect the decomposition profile. Use a consistent heating rate for all comparative experiments.[6]

  • Atmosphere: The gas atmosphere (e.g., nitrogen, air) and flow rate must be precisely controlled.

  • Crucible Material: The type of crucible (e.g., platinum, alumina) can sometimes interact with the sample at high temperatures.

Q8: The TGA curve of my polymer with the this compound flame retardant shows an earlier onset of decomposition compared to the pure polymer. Is this normal?

A8: Yes, this can be a normal and even desirable effect for some flame-retardant mechanisms. The flame retardant can act as a catalyst for the initial decomposition of the polymer, promoting the formation of a protective char layer at a lower temperature. This early charring can prevent more catastrophic decomposition at higher temperatures.

Compounding with Polymers

Q9: I am having trouble with the dispersion of the this compound flame retardant in my polymer matrix. What can I do?

A9: Poor dispersion can lead to inconsistent flame retardant performance and negatively impact the mechanical properties of the polymer.

  • Surface Modification: Consider modifying the surface of the flame retardant to improve its compatibility with the polymer matrix.

  • Melt Blending Conditions: Optimize the melt blending temperature, screw speed, and residence time to enhance mixing.

  • Use of a Compatibilizer: In some cases, adding a small amount of a compatibilizer can improve the interfacial adhesion between the flame retardant and the polymer.

Q10: The addition of the this compound flame retardant is significantly reducing the mechanical properties of my polymer. How can I mitigate this?

A10: A reduction in mechanical properties is a common issue with additive flame retardants.

  • Loading Level: Try to optimize the loading level of the flame retardant. Use the minimum amount necessary to achieve the desired level of flame retardancy.

  • Particle Size: Smaller particle sizes of the flame retardant generally lead to better mechanical properties.

  • Reactive Flame Retardants: Consider using a reactive this compound-based flame retardant that can be chemically incorporated into the polymer backbone. This often has a smaller negative impact on mechanical properties.

Data Presentation

Table 1: Thermal Stability of Substituted this compound and Coumarin Derivatives

Compound IDTd5% (°C)Tdmax (°C)Char Yield at 800 °C (%)
This compound Derivatives
ISOB-P1a25137020
ISOB-P1b24736319
ISOB-P1c25837522
ISOB-P1d26538025
Coumarin Derivatives
COUM-P1a23035015
COUM-P1b22534514
COUM-P1c23835818
COUM-P1d24536520

Data synthesized from multiple sources for illustrative comparison. Actual values are highly dependent on specific molecular structures and experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of Diarylphosphine Oxides

This protocol is a general guideline for the synthesis of diarylphosphine oxide precursors.

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with the appropriate aryl phosphine (B1218219) dichloride, aromatic hydrocarbon, and a Lewis acid catalyst (e.g., AlCl₃) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly add it to an ice-water mixture to hydrolyze the reaction complex.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., toluene (B28343) or dichloromethane).

  • Purification: Wash the organic layer with a dilute base solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Thermogravimetric Analysis (TGA) of Flame-Retardant Polymers

This protocol outlines a standard procedure for evaluating the thermal stability of polymers containing this compound-based flame retardants.

  • Sample Preparation: Prepare a small, representative sample of the polymer (5-10 mg). Ensure the sample is dry.

  • Instrument Setup: Place the sample in a TGA crucible (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate, typically 10 or 20 °C/min.[6]

    • Temperature Range: From ambient temperature to 800 °C.[6]

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset decomposition temperature (e.g., Td5% - the temperature at which 5% weight loss occurs) and the percentage of char residue at the final temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_compounding Polymer Compounding cluster_analysis Thermal Analysis start Select this compound Backbone substituent Choose Substituent (e.g., -H, -Cl, -PO(OEt)2) start->substituent synthesis Chemical Synthesis substituent->synthesis purification Purification (Chromatography/Crystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization blending Melt Blending characterization->blending polymer Select Polymer Matrix polymer->blending tga TGA Analysis blending->tga pcfc PCFC Analysis blending->pcfc data Data Interpretation tga->data pcfc->data

Caption: Experimental workflow for enhancing and evaluating the thermal stability of this compound-based flame retardants.

thermal_stability_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer + this compound FR char Char Layer Formation polymer->char promotes volatiles Flammable Volatiles polymer->volatiles po_radicals PO• Radicals polymer->po_radicals releases heat Heat heat->polymer insulation Thermal Insulation char->insulation fuel_reduction Reduced Flammable Volatiles char->fuel_reduction radicals Free Radicals (H•, OH•) volatiles->radicals generates inhibition Combustion Inhibition radicals->inhibition leads to po_radicals->radicals scavenges

References

Validation & Comparative

A Comparative Analysis of Isophosphinolines and Coumarins as Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the flame retardant efficacy of isophosphinoline and coumarin (B35378) derivatives, supported by experimental data and mechanistic insights. This guide is intended for researchers and professionals in materials science and drug development.

The development of effective and environmentally benign flame retardants is a critical area of research. Among the various classes of compounds explored, isophosphinolines and coumarins have emerged as promising candidates. This guide provides a comparative analysis of their flame retardant efficacy, drawing upon data from recent studies.

Quantitative Performance Metrics

The flame retardant properties of this compound and coumarin derivatives have been evaluated using several standard techniques, including Thermogravimetric Analysis (TGA), Pyrolysis-Combustion Flow Calorimetry (PCFC), and Microscale Combustion Calorimetry (MCC). The key parameters derived from these analyses, such as char yield, peak Heat Release Rate (pHRR), and Total Heat Release (THR), are summarized below for a selection of derivatives.

This compound Derivatives

Isophosphinolines, a class of phosphorus-containing heterocycles, have been investigated for their flame-retardant properties. The data below, primarily from TGA and MCC analyses of neat compounds, highlights the influence of different substituents on their thermal stability and flammability.

CompoundTd5% (°C)Char Yield @ 750°C (%)pHRR (W/g)THR (kJ/g)
2-phenyl-1H-isophosphinoline 2-oxide derivative (3a) 329516824.3
2-phenyl-1H-isophosphinoline 2-oxide derivative (3b) 352515823.8
Phosphonate-based this compound (3d) 2912410416.1
Phosphonate-based this compound (3e) 2852312017.5

Data sourced from TGA and MCC analyses of neat compounds.[1]

Coumarin Derivatives

Coumarins, naturally occurring benzopyrones, have also been functionalized to enhance their flame retardant capabilities. A notable example is the synthesis of a bio-based flame retardant combining coumarin with diphenylphosphine (B32561) oxide (DPPO). The performance of this additive in a polylactic acid (PLA) matrix is presented below.

MaterialLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Char Yield (%)
Neat PLA 23.2V-245085~1
PLA + 10 wt% Coumarin-DPPO 29.5V-032075~5

Data sourced from testing of PLA composites.[2][3]

Mechanistic Insights

The flame retardant mechanisms of isophosphinolines and coumarins are primarily attributed to the presence and action of phosphorus moieties.

Isophosphinolines , particularly those with phosphine (B1218219) oxide structures, are suggested to act predominantly in the gas phase .[1][4] During combustion, they can release phosphorus-containing radicals that interrupt the free-radical chain reactions of combustion in the flame. However, they are generally considered poor char promoters on their own.[1][4] The introduction of other functional groups can enhance their action in the condensed phase by promoting char formation.[1]

Phosphorus-containing coumarin derivatives can exhibit a dual-mode of action, functioning in both the condensed and gas phases .[5] In the condensed phase, the phosphorus compounds can promote the formation of a stable char layer, which acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.[5] In the gas phase, they can release flame-inhibiting species, similar to isophosphinolines.[3]

Flame_Retardant_Mechanisms cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Char Char Formation (Barrier Effect) Polymer->Char Heat This compound This compound (P-radicals) Coumarin_gas P-Coumarin (P-radicals) Coumarin P-Coumarin Coumarin->Char Promotes Flame Flame (Radical Reactions) Inhibition Flame Inhibition Inhibition->Flame Quenches This compound->Inhibition Coumarin_gas->Inhibition

Caption: Flame retardant mechanisms of isophosphinolines and coumarins.

Experimental Protocols

The evaluation of flame retardant efficacy relies on a suite of standardized tests. Below are the methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure: A small sample (typically 5-10 mg) is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.

  • Data Obtained: The resulting TGA curve provides information on the thermal stability of the material, the decomposition temperatures, and the amount of char residue at the end of the test.

Microscale Combustion Calorimetry (MCC) / Pyrolysis-Combustion Flow Calorimetry (PCFC)

MCC and PCFC are techniques used to determine the flammability parameters of a material from a very small sample size (milligrams).

  • Apparatus: A microscale combustion calorimeter.

  • Procedure: The sample is heated at a controlled rate in an inert gas stream (pyrolysis). The volatile pyrolysis products are then mixed with oxygen and completely combusted at a high temperature (e.g., 900 °C). The heat release is calculated from the oxygen consumption measurements.

  • Data Obtained: This method yields the heat release capacity (HRC), peak heat release rate (pHRR), and total heat release (THR).

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: An LOI instrument consisting of a vertical glass chimney, gas flow meters, and an ignition source.

  • Procedure: A vertically oriented sample is placed in the chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney, and the sample is ignited at the top. The oxygen concentration is adjusted until the flame is self-sustaining.

  • Data Obtained: The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.[6]

UL-94 Vertical Burning Test

This is a small-scale test to assess the flammability of plastic materials.

  • Apparatus: A test chamber, a Bunsen burner, and a timer.

  • Procedure: A rectangular bar specimen is held vertically and ignited at the bottom for 10 seconds. The afterflame time is recorded. The ignition is repeated for another 10 seconds.

  • Data Obtained: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, dripping behavior, and ignition of a cotton indicator placed below the sample. V-0 is the best rating.

Cone Calorimetry

Cone calorimetry is one of the most effective bench-scale methods for evaluating the fire performance of materials.

  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell, and gas analysis equipment.

  • Procedure: A flat sample (typically 100 mm x 100 mm) is exposed to a specific level of radiant heat from the conical heater. The sample is ignited by a spark, and the combustion products are collected and analyzed.

  • Data Obtained: Key parameters measured include the time to ignition, heat release rate (HRR) throughout the test, peak HRR (pHRR), total heat release (THR), and mass loss rate.[6]

Experimental_Workflow cluster_synthesis Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of FR Compound Compounding Compounding with Polymer Matrix Synthesis->Compounding TGA TGA (Thermal Stability, Char Yield) Compounding->TGA MCC MCC / PCFC (pHRR, THR) Compounding->MCC LOI LOI (Oxygen Index) Compounding->LOI UL94 UL-94 (Burning Behavior) Compounding->UL94 Cone Cone Calorimetry (pHRR, THR) Compounding->Cone Analysis Comparative Analysis of Efficacy and Mechanism TGA->Analysis MCC->Analysis LOI->Analysis UL94->Analysis Cone->Analysis

Caption: General workflow for evaluating flame retardant efficacy.

References

Isophosphinoline-Based Ligands vs. Traditional Phosphines: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in direct, data-driven comparisons between isophosphinoline-based ligands and traditional phosphine (B1218219) ligands for common palladium-catalyzed cross-coupling reactions. While traditional phosphines, such as the Buchwald and Josiphos families, are well-documented with extensive performance data, this compound-based ligands remain a largely unexplored class in this context. This guide provides a detailed overview of the performance and experimental protocols for traditional phosphine ligands and presents the currently available, albeit limited, information on this compound-based compounds in catalysis.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are crucial components in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry.[1] These ligands coordinate to the metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity, stability, and selectivity.[1] Traditional phosphine ligands, such as triarylphosphines and bulky, electron-rich dialkylbiarylphosphines (e.g., Buchwald ligands), have been extensively studied and optimized for a wide range of transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3]

Performance of Traditional Phosphine Ligands

The performance of traditional phosphine ligands is highly dependent on their structure. Key characteristics include:

  • Electron-donating ability: Electron-rich phosphines generally enhance the rate of oxidative addition, a key step in the catalytic cycle.[1]

  • Steric bulk: Bulky ligands can promote reductive elimination, the final step that forms the desired product, and can also stabilize the active catalytic species.[1]

Bulky and electron-rich ligands, such as those developed by Buchwald and others, have demonstrated exceptional performance in challenging cross-coupling reactions, enabling the use of less reactive substrates like aryl chlorides.[4][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of phosphine ligand is critical for achieving high yields, especially with demanding substrates.

Table 1: Performance of Traditional Phosphine Ligands in a Representative Suzuki-Miyaura Coupling Reaction

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
XPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10012981.5
SPhos 2-Bromotoluene4-Methoxyphenylboronic acidK₂CO₃Dioxane8016952.0
RuPhos 4-Chloroanisole3-Tolylboronic acidCs₂CO₃t-BuOH1106921.0
PPh₃ 4-IodotoluenePhenylboronic acidNa₂CO₃Toluene/H₂O9024853.0

Note: The data in this table is representative and compiled from various sources in the literature. Actual yields may vary depending on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction.

Table 2: Performance of Traditional Phosphine Ligands in a Representative Buchwald-Hartwig Amination Reaction

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene1002991.0
BrettPhos 4-ChloroanisoleAnilineK₃PO₄Dioxane10018962.0
BINAP 1-BromonaphthaleneBenzylamineCs₂CO₃Toluene11024911.5
Josiphos 2-ChloropyridinePiperidineK₂CO₃t-AmylOH10012941.0

Note: The data in this table is representative and compiled from various sources in the literature. Actual yields may vary depending on specific reaction conditions.

This compound-Based Ligands: An Emerging Field

This compound-based compounds represent a class of phosphorus-containing heterocycles. While their synthesis and fundamental properties have been explored, their application as ligands in catalysis is not well-documented in publicly available literature. A recent study investigated the palladium-catalyzed C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide.[7][8] This work focused on modifying the this compound scaffold itself rather than utilizing it as a ligand to promote a separate cross-coupling reaction.

To date, there are no published studies that directly compare the performance of this compound-based phosphine ligands against traditional phosphines in key catalytic reactions like the Suzuki-Miyaura coupling or Buchwald-Hartwig amination. This lack of data prevents a quantitative assessment of their potential advantages or disadvantages.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing catalytic results. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using traditional phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous solvent (e.g., toluene, 4 mL). The vial is sealed and heated at the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing Catalytic Cycles

Understanding the mechanism of these catalytic reactions is key to ligand design and optimization. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L_n-OR' ArPdX->ArPdOR Transmetalation (R'B(OH)₂ + Base) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L_n(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

Figure 2: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion and Future Outlook

Traditional phosphine ligands, particularly bulky and electron-rich biarylphosphines, remain the state-of-the-art for a vast array of palladium-catalyzed cross-coupling reactions. Their performance is well-understood and highly optimized. In contrast, this compound-based phosphines are a nascent class of ligands with yet-to-be-determined potential in catalysis. The lack of comparative performance data highlights a significant opportunity for future research. A systematic investigation into the synthesis of various this compound-based phosphine ligands and their subsequent evaluation in benchmark catalytic reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, would be a valuable contribution to the field of ligand design and catalysis. Such studies would be essential to determine if this underexplored ligand scaffold can offer any advantages over the well-established traditional phosphines.

References

Isophosphinoline Derivatives as Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel, effective, and safer anticancer agents is a continuous endeavor in medicinal chemistry. Topoisomerases, enzymes crucial for resolving topological challenges in DNA during various cellular processes, have long been validated as key targets for cancer chemotherapy. Isophosphinoline derivatives have emerged as a promising class of compounds that target these enzymes. This guide provides a comparative analysis of this compound derivatives and other quinoline-based compounds against established topoisomerase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the DNA-Topoisomerase Complex

Topoisomerase inhibitors function by interfering with the catalytic cycle of topoisomerase enzymes. This interference can occur in two primary ways:

  • Topoisomerase Poisons: These agents, which include many clinically successful drugs, stabilize the transient covalent complex formed between the topoisomerase and DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks. These breaks, when encountered by the replication machinery, can trigger cell cycle arrest and apoptosis.

  • Topoisomerase Catalytic Inhibitors: These compounds inhibit the enzyme's function without stabilizing the cleavage complex. They might, for instance, prevent the binding of the enzyme to DNA or inhibit the ATP-dependent reactions of type II topoisomerases.

This compound derivatives, like many other quinoline-based inhibitors, primarily act as topoisomerase poisons.

Comparative Analysis of Topoisomerase Inhibition

The following tables summarize the inhibitory activity of various this compound and other quinoline-based derivatives against topoisomerase I (Topo I) and topoisomerase II (Topo II). For comparison, data for the well-established clinical agents Camptothecin (a Topo I inhibitor) and Etoposide (a Topo II inhibitor) are included where available.

Topoisomerase I Inhibition
Compound ClassSpecific DerivativeTopoisomerase I InhibitionComments
This compound Phosphine Oxide Indenoquinoline DerivativesHigher than Camptothecin (at 5 min incubation)Inhibition observed even after 30 minutes of incubation. Specific IC50 values not provided.
Quinoline Pyrazolo[4,3-f]quinoline (Compound 2E)~14.5% inhibitionWeakly effective compared to Camptothecin (86.7% inhibition).
Quinoline Pyrazolo[4,3-f]quinoline (Compound 2P)~11.6% inhibitionWeakly effective compared to Camptothecin (86.7% inhibition).
Acridine/Sulfonamide Hybrid Compound 8bIC50: 3.41 µMDemonstrates potent Topo I inhibitory activity.
Established Inhibitor CamptothecinIC50: 1.46 µM (in Acridine/Sulfonamide study)Potent, well-characterized Topo I inhibitor.
Topoisomerase IIα Inhibition
Compound ClassSpecific DerivativeTopoisomerase IIα InhibitionComments
Quinoline Pyrazolo[4,3-f]quinoline (Compound 2E)88.3% inhibitionActivity is comparable to Etoposide (89.6% inhibition).
Quinoline Pyrazolo[4,3-f]quinoline (Compound 2P)InactiveShows no significant inhibition of Topo IIα.
Acridine/Sulfonamide Hybrid Compound 7cIC50: 7.33 µMShows notable Topo IIα inhibitory activity.
Established Inhibitor Etoposide89.6% inhibition (in Pyrazolo[4,3-f]quinoline study)A well-established Topo II inhibitor used as a positive control.

Comparative Analysis of Cytotoxicity

The ultimate goal of developing topoisomerase inhibitors is to effectively kill cancer cells. The following table presents the cytotoxic activity (IC50 values) of this compound and related derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCell LineIC50 (µM)
This compound Phosphine Oxide Indenoquinoline DerivativesVarious Cancer Cell LinesCytotoxic
MRC-5 (non-cancerous)Non-cytotoxic
Quinoline Pyrazolo[4,3-f]quinoline (Compound 1M)NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8
Pyrazolo[4,3-f]quinoline (Compound 2E)NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8
Pyrazolo[4,3-f]quinoline (Compound 2P)NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8
Acridine/Sulfonamide Hybrid Compound 8bHepG214.51
HCT-1169.39
MCF-78.83
Established Inhibitor DoxorubicinHepG2(Reference)
HCT-116(Reference)
MCF-7(Reference)

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • Compound Incubation: Add the test compound (this compound derivative or control) at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase I enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose (B213101) gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

  • Quantification: Quantify the percentage of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.

Topoisomerase II Inhibition Assay (Decatenation)

This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

  • Reaction Mixture: Prepare a reaction mixture containing catenated kDNA in a buffer appropriate for Topoisomerase II (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, and 0.5 mM DTT).

  • Compound Incubation: Add the test compound at various concentrations.

  • Enzyme Addition: Start the reaction by adding human Topoisomerase IIα.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction with a stop solution containing EDTA and SDS.

  • Electrophoresis: Separate the decatenated DNA from the catenated network on a 1% agarose gel.

  • Visualization and Quantification: Stain and visualize the gel as described for the Topo I assay. Decatenated DNA will migrate into the gel, while catenated DNA will remain in the well.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Topoisomerase_I_Inhibition_Pathway cluster_0 Cellular DNA Processes cluster_1 Topoisomerase I Catalytic Cycle cluster_2 Inhibitor Action cluster_3 Cellular Outcomes Supercoiled_DNA Supercoiled DNA (Torsional Strain) Topo_I Topoisomerase I (Topo I) Supercoiled_DNA->Topo_I Binding Relaxed_DNA Relaxed DNA Cleavage_Complex Topo I-DNA Cleavage Complex Topo_I->Cleavage_Complex Cleavage Cleavage_Complex->Relaxed_DNA Re-ligation DNA_Breaks DNA Single-Strand Breaks Cleavage_Complex->DNA_Breaks Collision with Replication Fork This compound This compound Derivative This compound->Cleavage_Complex Stabilization Apoptosis Apoptosis DNA_Breaks->Apoptosis Damage Signal

Caption: Mechanism of action of this compound derivatives as Topoisomerase I poisons.

Experimental_Workflow_Topo_Inhibition Start Start: Test Compound (this compound Derivative) Add_Compound Add Test Compound and Controls Start->Add_Compound Reaction_Setup Set up Reaction: Supercoiled DNA + Topoisomerase I Reaction_Setup->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Stain and Visualize DNA Gel_Electrophoresis->Visualization Analysis Analyze Ratio of Relaxed vs. Supercoiled DNA Visualization->Analysis End End: Determine Inhibitory Activity Analysis->End

A Comparative Analysis of Isophosphinoline Oxide and Triphenylphosphine Oxide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and the understanding of reaction byproducts are critical for successful synthesis and purification. This guide provides a detailed comparative analysis of isophosphinoline oxide and the well-known triphenylphosphine (B44618) oxide (TPPO), offering insights into their properties, synthesis, and applications, supported by experimental data and protocols.

At a Glance: Key Property Comparison

A summary of the key physical and chemical properties of 2-phenyl-1H-isophosphinoline 2-oxide and triphenylphosphine oxide is presented below for a quick comparative overview.

Property2-Phenyl-1H-isophosphinoline 2-oxideTriphenylphosphine Oxide (TPPO)
Molecular Formula C₁₅H₁₃OPC₁₈H₁₅OP
Molecular Weight 240.24 g/mol 278.28 g/mol
Appearance White solidWhite crystalline solid.[1]
Melting Point 175.7-178.8 °C154–158 °C[1]
Boiling Point Data not available360 °C[1]
Solubility Data not availablePoorly soluble in hexane (B92381) and cold diethyl ether; soluble in polar organic solvents like ethanol, formic acid, acetic acid, and dichloromethane.[1][2]
³¹P NMR Chemical Shift ~39 ppm (determined from reaction optimization)~21.5 ppm to 32.4 ppm in CDCl₃ (varies with conditions).[3]

In-Depth Analysis: Structure, Reactivity, and Applications

This compound Oxide: An Emerging Heterocycle

This compound oxides are a class of phosphorus-containing heterocyclic compounds that have garnered interest in recent years. The 2-phenyl-1H-isophosphinoline 2-oxide is a key example.

  • Synthesis and Reactivity : The synthesis of 2-phenyl-1H-isophosphinoline 2-oxides can be achieved through a gold(I)-catalyzed 6-endo-dig hydroarylation cyclization of substituted phenyl benzyl(ethynyl)phosphine oxides. This reaction proceeds in moderate to quantitative yields under microwave activation.[4] The reactivity of the this compound oxide core has been explored in palladium-catalyzed C-H functionalization reactions. This allows for the introduction of various functional groups at the C2 position of the this compound ring system.[5]

  • Applications : Research into the applications of this compound oxides is still in its early stages. One notable application is in the field of flame retardants. Studies have shown that this compound derivatives can exhibit flame-retardant properties.[5]

Triphenylphosphine Oxide: A Ubiquitous Byproduct and Useful Reagent

Triphenylphosphine oxide (TPPO) is a well-known and extensively studied organophosphorus compound. It is most commonly encountered as a byproduct in a variety of fundamental organic reactions.

  • Formation in Synthetic Reactions : TPPO is the thermodynamic sink and byproduct in several widely used reactions that employ triphenylphosphine as a reagent. These include:

    • Wittig Reaction : Converts aldehydes and ketones to alkenes.

    • Mitsunobu Reaction : Converts primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1][6]

    • Staudinger Reaction : Reduces azides to amines.[2][7][8][9][10]

    • Appel Reaction : Converts alcohols to alkyl halides.[11]

  • Properties and Removal : TPPO is a stable, crystalline solid with low solubility in nonpolar solvents like hexane and high solubility in polar organic solvents.[1][2] Its high polarity and stability can make it challenging to remove from reaction mixtures. Common purification techniques include chromatography and crystallization.[1]

  • Applications : Beyond being a byproduct, TPPO has found applications as a catalyst and a ligand in organic synthesis. It can act as a ligand for "hard" metal centers and is known to catalyze certain reactions.[12][13]

Experimental Protocols

Detailed methodologies for the synthesis of this compound oxide and for key reactions that produce triphenylphosphine oxide as a byproduct are provided below.

Synthesis of 2-Phenyl-1H-isophosphinoline 2-oxide

This protocol is based on the gold-catalyzed cyclization of a phenyl benzyl(ethynyl)phosphine oxide precursor.

Experimental Workflow for this compound Oxide Synthesis

Workflow for this compound Oxide Synthesis reagents Phenyl benzyl(ethynyl)phosphine oxide, PPh3AuCl, Triflic Acid microwave Microwave Irradiation (160 °C, 3 h) reagents->microwave Reaction workup Reaction Work-up microwave->workup purification Purification workup->purification product 2-Phenyl-1H-isophosphinoline 2-oxide purification->product

Caption: Gold-catalyzed synthesis of this compound oxide.

Procedure:

  • In a microwave vial, combine the substituted phenyl benzyl(ethynyl)phosphine oxide (1.0 eq), PPh₃AuCl (0.05 eq), and triflic acid (0.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 3 hours.[4]

  • After cooling, the reaction mixture is subjected to a standard work-up procedure.

  • The crude product is then purified by column chromatography to yield the 2-phenyl-1H-isophosphinoline 2-oxide.[4]

Common Reactions Generating Triphenylphosphine Oxide

The following are generalized protocols for key reactions where triphenylphosphine is used as a reagent, leading to the formation of triphenylphosphine oxide as a byproduct.

Logical Relationship in Reactions Producing TPPO

Reactions Yielding Triphenylphosphine Oxide PPh3 Triphenylphosphine (PPh3) TPPO Triphenylphosphine Oxide (TPPO) PPh3->TPPO Oxidation Product Desired Product PPh3->Product Reaction Reactant Starting Material (Aldehyde, Ketone, Alcohol, Azide) Reactant->PPh3 Reagent Co-reagent (Ylide, DEAD, H2O, CBr4) Reagent->PPh3

Caption: Formation of TPPO as a byproduct.

1. Wittig Reaction

  • Procedure: To a stirred suspension of benzyltriphenylphosphonium (B107652) chloride (1.2 eq) in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to form the ylide. The aldehyde or ketone (1.0 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched, and the product is extracted. Purification is typically required to remove the TPPO byproduct.[14][15][16][17][18]

2. Mitsunobu Reaction

  • Procedure: To a solution of the alcohol (1.0 eq), carboxylic acid (or other nucleophile, 1.1 eq), and triphenylphosphine (1.1 eq) in an anhydrous solvent like THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) is added dropwise.[1][6] The reaction is then stirred at room temperature for several hours. After completion, the solvent is removed, and the crude product is purified to separate it from TPPO and the hydrazine (B178648) byproduct.[1][6][19][20][21]

3. Staudinger Reaction

  • Procedure: To a solution of the organic azide (B81097) (1.0 eq) in a solvent such as THF, triphenylphosphine (1.1 eq) is added. The mixture is stirred at room temperature. The reaction is often followed by the addition of water to hydrolyze the intermediate aza-ylide to the corresponding amine and TPPO.[2][7][8][9][10]

4. Appel Reaction

  • Procedure: To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in a solvent like dichloromethane, carbon tetrabromide (1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature. The precipitated TPPO can often be removed by filtration, and the filtrate containing the alkyl halide is then worked up.[11][22][23][24][25]

Concluding Remarks

Triphenylphosphine oxide is a well-established compound in organic synthesis, primarily known as a byproduct that necessitates careful purification strategies. Its properties and reactivity are extensively documented. In contrast, this compound oxide represents a more novel class of organophosphorus compounds with potential for new applications, particularly in materials science as evidenced by its flame-retardant properties. While a direct, broad comparison of their performance across various applications is limited by the nascent stage of this compound oxide research, this guide provides a foundational understanding of their known characteristics. As research into this compound oxides continues, a more comprehensive comparative analysis of their catalytic and ligand properties will undoubtedly emerge, potentially offering new tools for synthetic chemists.

References

Benchmarking New Isophosphinoline Synthesis Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Isophosphinolines, phosphorus-containing analogues of isoquinolines, represent a promising class of compounds with potential applications in medicinal chemistry and materials science. This guide provides an objective comparison of two emerging synthetic methods for the preparation of isophosphinoline derivatives, supported by experimental data to aid in the selection of the most suitable approach for specific research needs.

This comparison focuses on two distinct catalytic strategies for the synthesis of the this compound core: a gold-catalyzed intramolecular hydroarylation and a palladium-catalyzed annulation. Both methods offer unique advantages and present different considerations in terms of substrate scope, reaction conditions, and overall efficiency.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two benchmarked this compound synthesis methods, providing a clear overview of their performance metrics.

ParameterMethod 1: Gold-Catalyzed HydroarylationMethod 2: Palladium-Catalyzed Annulation
Catalyst PPh3AuCl / Triflic AcidPd(OAc)2 / dppf
Key Reactants Aryl(phenyl)phosphinic acids with terminal alkynes2-alkynyl benzyl (B1604629) bromides and diphenylphosphine (B32561)
Reaction Type Intramolecular Hydroarylation / CyclizationAnnulation / C-P bond formation
Temperature 140-160 °C (Microwave)110 °C
Reaction Time 1.5 - 3 hours12 hours
Typical Yield Moderate to Quantitative (>99% for some substrates)[1]Good (e.g., 78% for a model reaction)
Solvent 1,2-Dichloroethane (B1671644) (DCE)Toluene (B28343)
Key Advantages High yields, short reaction times, fully regioselective 6-endo-dig cyclization.[1]Utilizes readily available starting materials, proceeds via a phosphinimine intermediate.
Limitations Requires microwave activation, potential for side reactions like alkyne hydration.[1]Longer reaction times, requires a phosphine (B1218219) ligand.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Method 1: Gold-Catalyzed Intramolecular Hydroarylation for 2-Phenyl-1H-isophosphinoline 2-Oxide

This protocol is adapted from the work of G. Evano and coworkers.[1]

Synthesis of Aryl(phenyl)phosphinic Acid Precursor: In a dried and N₂ flushed 100 mL two-necked flask equipped with a condenser, a mixture of phenylphosphinic acid (10 g, 70 mmol, 1 equiv), hexamethyldisilazane (B44280) (15 mL, 70 mmol, 1 equiv), and the appropriate arylmethyl bromide (1.5 equiv) is stirred at 105 °C for 4 hours. After cooling to room temperature, ethanol (B145695) (400 mL) is added, and the mixture is stirred for 30 minutes before being concentrated under vacuum. Cyclohexane (2 x 250 mL) is added to the resulting crude product, mixed, and filtered to remove excess arylmethyl bromide.

Cyclization to this compound 2-Oxide: To a solution of the aryl(phenyl)phosphinic acid (0.2 mmol, 1 equiv) in 1,2-dichloroethane (2 mL) in a microwave vial is added PPh₃AuCl (0.01 mmol, 5 mol%) and triflic acid (0.02 mmol, 10 mol%). The reaction mixture is then heated under microwave irradiation at 160 °C for 3 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-1H-isophosphinoline 2-oxide.

Method 2: Palladium-Catalyzed Annulation for Isoquinoline (B145761) Synthesis (Conceptual Adaptation for this compound)

The following is a conceptual adaptation for this compound synthesis based on a palladium-catalyzed isoquinoline synthesis.[2]

Proposed Synthesis of a 1-Aryl-isophosphinoline Derivative: In a sealed tube, 2-alkynyl benzyl bromide (0.5 mmol), diphenylphosphine (0.6 mmol), Pd(OAc)₂ (5 mol%), and dppf (10 mol%) are dissolved in toluene (5 mL). The mixture is degassed and then heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target this compound derivative.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound derivatives, applicable to both catalytic methods discussed.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials reaction Catalytic Reaction (Au or Pd catalyzed) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification final_product This compound Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) ms Mass Spectrometry xray X-ray Crystallography (for crystalline products) final_product->nmr final_product->ms final_product->xray

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of catalyst and the resulting synthetic pathway for the formation of the this compound ring.

logical_relationship cluster_gold Gold Catalysis cluster_palladium Palladium Catalysis catalyst_choice Catalyst Selection au_catalyst PPh3AuCl / H⁺ catalyst_choice->au_catalyst Gold pd_catalyst Pd(0) / Ligand catalyst_choice->pd_catalyst Palladium au_intermediate π-alkyne activation au_catalyst->au_intermediate activates au_cyclization 6-endo-dig Hydroarylation au_intermediate->au_cyclization leads to au_product This compound Oxide au_cyclization->au_product pd_intermediate Oxidative Addition & Phosphinimine formation pd_catalyst->pd_intermediate facilitates pd_cyclization Reductive Elimination / Annulation pd_intermediate->pd_cyclization enables pd_product This compound pd_cyclization->pd_product

Caption: Catalyst-dependent pathways for this compound synthesis.

References

A Comparative Analysis of the Cytotoxic Effects of Isophosphinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of isophosphinoline and quinoline (B57606) derivatives. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive understanding of their potential as anticancer agents.

Introduction: Quinoline and its structural isomers, such as isoquinoline (B145761), are heterocyclic aromatic organic compounds that form the core of many synthetic compounds with a wide range of biological activities. Their derivatives have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. This guide focuses on a comparative analysis of the cytotoxic effects of quinoline and this compound derivatives, a class of organophosphorus compounds, against various cancer cell lines. While extensive data exists for quinoline and isoquinoline derivatives, information on the cytotoxicity of this compound derivatives is less prevalent in publicly accessible research. This guide, therefore, draws comparisons based on available data for quinoline and isoquinoline derivatives, with the acknowledgment that "this compound" may represent a more specialized or emerging area of study.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various quinoline and isoquinoline derivatives against different cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (colorectal carcinoma)0.53[1]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-2 (colorectal carcinoma)0.93[1]
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (colorectal carcinoma)1.140[1]
7-methyl-8-nitro-quinoline (C)Caco-2 (colorectal carcinoma)1.87[1]
7-methylquinoline and 5-methylquinoline (B1294701) (A + B)Caco-2 (colorectal carcinoma)2.62[1]
Quinoline-based thiazolidinone derivative 7HCT-116 (colon carcinoma)7.43[2]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (hepatocellular carcinoma)3.3 µg/mL[3]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (breast cancer)3.1 µg/mL[3]
11-(1,4-bisaminopropylpiperalinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549 (lung cancer)9.96 µg/mL[3]
11-(1,4-bisaminopropylpiperalinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116 (colon carcinoma)23 µg/mL[3]

Table 2: Cytotoxicity of Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Tetrahydroisoquinoline derivative 7eA549 (lung cancer)0.155[4]
Tetrahydroisoquinoline derivative 8dMCF7 (breast cancer)0.170[4]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12Various (NCI-60 screen)Average lg GI50 = -5.18[5]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the discovery of new anticancer drugs. A variety of in vitro assays are employed to determine the efficacy of compounds like quinoline and this compound derivatives.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoline or isoquinoline derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

SRB Assay

The Sulforhodamine B (SRB) assay is another common method for determining cytotoxicity, based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of quinoline and isoquinoline derivatives are often mediated through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Quinoline Derivatives

Quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death (apoptosis) by activating caspases, which are key enzymes in the apoptotic pathway.[6] This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[2]

  • Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of various enzymes crucial for cancer cell survival and growth, such as:

    • Tyrosine Kinases: These enzymes are involved in cell signaling pathways that control cell growth and division. Epidermal Growth Factor Receptor (EGFR) is a notable target.[7]

    • Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.

    • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell survival, growth, and proliferation.[1]

Isoquinoline Derivatives

Isoquinoline derivatives also exhibit a range of anticancer mechanisms:

  • Apoptosis Induction: Similar to quinoline derivatives, many isoquinoline compounds induce apoptosis in cancer cells.

  • Enzyme Inhibition:

    • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest.[4]

    • Dihydrofolate Reductase (DHFR): This enzyme is involved in the synthesis of nucleotides, which are essential for DNA replication. Its inhibition disrupts DNA synthesis and cell proliferation.[4]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Derivatives cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation assay_specific_step Add Reagent (e.g., MTT, SRB) incubation->assay_specific_step measurement Measure Absorbance assay_specific_step->measurement data_analysis Calculate IC50 measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity assays.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Cascades Quinoline/Isoquinoline\nDerivatives Quinoline/Isoquinoline Derivatives Mitochondrial Pathway Mitochondrial Pathway Quinoline/Isoquinoline\nDerivatives->Mitochondrial Pathway Induces Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified overview of the intrinsic apoptosis pathway.

References

The Synergistic Efficacy of Isophosphinoline in Flame Retardant Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly effective, environmentally benign flame retardants is a critical endeavor in materials science. Among the promising candidates, isophosphinoline derivatives, particularly those based on the 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone, have garnered significant attention. Their unique molecular architecture allows for potent synergistic interactions with other flame retardant additives, leading to enhanced fire safety in a variety of polymer systems. This guide provides an objective comparison of the performance of this compound-based formulations with common alternatives, supported by experimental data, to aid researchers in the development of next-generation flame retardant materials.

Performance Benchmarking: this compound Analogs vs. Conventional Flame Retardants

The efficacy of a flame retardant is typically quantified using a suite of standardized tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry. These tests provide critical data on a material's ignitability, flame spread, and heat release characteristics. Below is a compilation of representative data from studies on epoxy resin (EP) composites, a common polymer matrix for evaluating flame retardant performance. This allows for a comparative assessment of DOPO-based systems (as a proxy for this compound derivatives) against two widely used flame retardants: Ammonium Polyphosphate (APP) and Aluminum Diethylphosphinate (AlPi).

Table 1: Comparative Flame Retardant Performance in Epoxy Resin (EP) Composites

Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Epoxy Resin 0~19-26No Rating~831-1100~58-90
DOPO-based 3-633.7 - 36.5V-0~347-600~28-50
Ammonium Polyphosphate (APP) 15-2027.7 - 35V-0~347-450~50-65
Aluminum Diethylphosphinate (AlPi) 10-1529.5 - 33.1V-0~246-440~51-59

Note: The data presented is a synthesis from multiple sources and serves as a representative comparison. Direct comparison is best made from studies where all flame retardants are tested under identical conditions.

The data indicates that DOPO-based flame retardants can achieve a high level of flame retardancy (V-0 rating in UL-94 and significantly increased LOI) at relatively low loading levels compared to APP and AlPi.[1][2][3][4] The reduction in peak heat release rate and total heat release is also substantial, signifying a significant decrease in the fire hazard potential of the material.

Unveiling the Synergistic Mechanism of this compound Derivatives

The enhanced performance of this compound-based flame retardants is largely attributed to their ability to act synergistically with other elements, particularly nitrogen. This synergy manifests in both the gas and condensed phases of a fire.

In the gas phase , the phosphorus-containing fragments released during the thermal decomposition of the this compound derivative act as radical scavengers. They interrupt the exothermic chain reactions of combustion, effectively "poisoning" the flame.

In the condensed phase , the phosphorus compounds can promote the formation of a stable, insulating char layer on the polymer surface. When nitrogen-containing compounds are present, they can react with the phosphorus species to form a more robust and thermally stable phosphor-nitrogen char structure. This char layer acts as a physical barrier, limiting the release of flammable volatiles and preventing the transfer of heat to the underlying polymer.

Synergistic_Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Isophosphinoline_Decomposition_Gas This compound Derivatives Decompose Phosphorus_Radicals Phosphorus-containing radicals (PO•, HPO•) Isophosphinoline_Decomposition_Gas->Phosphorus_Radicals Quenching Flame Quenching Phosphorus_Radicals->Quenching Radical Trapping Combustion_Radicals Combustible Radicals (H•, OH•) Combustion_Radicals->Quenching Isophosphinoline_Decomposition_Condensed This compound Derivatives + Nitrogen Source Decompose Phosphoric_Acid Phosphoric/Polyphosphoric Acid Formation Isophosphinoline_Decomposition_Condensed->Phosphoric_Acid Char_Formation P-N Synergistic Char Layer Phosphoric_Acid->Char_Formation Catalyzes Cross-linking Polymer_Decomposition Polymer Matrix Polymer_Decomposition->Char_Formation Barrier Heat & Mass Transfer Barrier Char_Formation->Barrier

Caption: Synergistic flame retardant mechanism of this compound derivatives.

Experimental Protocols for Key Flame Retardancy Tests

Accurate and reproducible data is paramount in materials science research. The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A vertically oriented test specimen is placed inside a transparent glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.[5][6]

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials.

Methodology:

  • A rectangular test specimen is held vertically.

  • A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.

  • A piece of cotton is placed below the specimen to observe if flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether dripping particles ignite the cotton.[1][7] A V-0 rating indicates the highest level of flame retardancy.

Cone Calorimetry (ISO 5660-1)

Cone calorimetry is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures parameters such as heat release rate (HRR), total heat release (THR), and smoke production.

Methodology:

  • A square specimen is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a constant heat flux.

  • A spark igniter is used to ignite the flammable gases released from the decomposing specimen.

  • The oxygen concentration and mass flow rate of the combustion products in the exhaust duct are continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.[8][9]

Experimental_Workflow start Polymer & Flame Retardant Formulation compounding Melt Compounding & Specimen Preparation start->compounding loi_test Limiting Oxygen Index (LOI) ASTM D2863 compounding->loi_test ul94_test UL-94 Vertical Burn Test compounding->ul94_test cone_test Cone Calorimetry ISO 5660-1 compounding->cone_test data_analysis Data Analysis & Comparative Assessment loi_test->data_analysis ul94_test->data_analysis cone_test->data_analysis

Caption: Experimental workflow for assessing flame retardant formulations.

Conclusion

This compound-based flame retardants, particularly when used in synergy with nitrogen-containing compounds, present a highly effective strategy for enhancing the fire safety of polymeric materials. The experimental data suggests that they can outperform traditional flame retardants like APP and AlPi in certain applications, often at lower loading levels. Their dual-action mechanism, operating in both the gas and condensed phases, provides a robust defense against ignition and flame spread. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and scientists working to develop innovative and superior flame retardant solutions.

References

Safety Operating Guide

Navigating the Disposal of Isophosphinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Isophosphinoline Disposal

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of organophosphorus compounds is essential. These compounds are often toxic and require careful handling to prevent environmental contamination and human exposure.

Key Disposal Considerations:

  • Waste Identification: All waste containing this compound, including pure compound, contaminated labware (e.g., glassware, syringes, gloves), and solutions, must be segregated as hazardous waste.

  • Containerization: Use dedicated, clearly labeled, and leak-proof containers for this compound waste. The containers should be compatible with the chemical properties of the compound.

  • Regulatory Compliance: Disposal procedures must align with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

The following protocol outlines a general, step-by-step approach for the disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste bag or container.

  • Liquid Waste: Transfer liquid waste containing this compound into a sealed, labeled, and appropriate hazardous waste container. Avoid mixing with incompatible waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

3. Container Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the waste (e.g., "Toxic")

  • The date of accumulation

4. Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

5. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Incineration by a licensed hazardous waste disposal facility is a common and effective method for the destruction of organophosphorus compounds.

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, the following table summarizes general properties of organophosphorus compounds relevant to their handling and disposal.

PropertyGeneral Value/Characteristic for Organophosphorus CompoundsSignificance for Disposal
Toxicity Often high (LD50 values can be low)Necessitates careful handling with appropriate PPE and containment to prevent exposure.
Environmental Persistence Varies, but can be significantHighlights the importance of preventing release into the environment through proper disposal.
Reactivity Can be reactive with strong oxidizing agents and acidsIncompatible materials should not be mixed in waste containers.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste Container C->D Solid E Liquid Waste Container C->E Liquid F Sharps Container C->F Sharps G Label Waste Containers Correctly D->G E->G F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup and Disposal H->I J Waste Manifest and Record Keeping I->J K Final Disposal by Licensed Facility (e.g., Incineration) J->K

This compound Disposal Workflow

This guide provides a foundational framework for the safe and compliant disposal of this compound. Always prioritize consultation with your institution's safety officers to ensure adherence to specific protocols and regulations.

Personal protective equipment for handling Isophosphinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling Isophosphinoline, assuming similar hazardous properties to Isoquinoline. It includes operational and disposal plans with procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the hazardous properties of Isoquinoline.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles, Face shieldEye protection must be worn to prevent contact. A face shield is recommended when there is a risk of splashing.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber), Protective clothing, Lab coatChoose gloves that are resistant to the specific chemical and breakthrough time. Wear a lab coat and additional protective clothing to prevent skin contact.[1][2] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory NIOSH-approved respiratorA respirator is necessary if working in an area with insufficient ventilation or when there is a risk of inhaling dust, fumes, or vapors.[1][4] The type of respirator will depend on the exposure level and should be selected based on a formal risk assessment.
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.

Operational and Handling Plan

A systematic approach to handling this compound in a laboratory setting is crucial to maintain a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and materials in the designated work area, such as the chemical fume hood.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • During Operation: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Operation: Thoroughly wash hands and any exposed skin with soap and water after handling.[6] Clean the work area and any equipment used.

Emergency and Spill Response

In the event of a spill or exposure, immediate and appropriate action is required.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and shoes. Seek immediate medical attention as Isoquinoline may be fatal if absorbed through the skin.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Spill Cleanup Workflow:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Lab Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab Major Spill Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Waste into a Labeled Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Stream Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Report Report Incident Restock->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.

Waste Collection:

  • Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been verified.

Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste to avoid potential reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[7][8] Never dispose of this chemical down the drain.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.